2-Bromo-5-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEINTPQBJRYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481221 | |
| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-55-2 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzonitrile | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-5-(trifluoromethyl)benzonitrile
CAS Number: 1483-55-2
This technical guide provides an in-depth overview of 2-Bromo-5-(trifluoromethyl)benzonitrile, a key intermediate in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and handling.
Core Physicochemical Properties
This compound is a white to light yellow crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized below, providing a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| CAS Number | 1483-55-2 | [2][3][4] |
| Molecular Formula | C₈H₃BrF₃N | [2][4][5] |
| Molecular Weight | 250.01 - 250.02 g/mol | [2][3][4][5] |
| Appearance | Solid, White to light yellow crystalline powder | [1][5] |
| Melting Point | 50 to 51°C | [3] |
| Purity | Typically ≥97% - ≥98% | [1][4][5] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected key spectral features based on its functional groups.
Note: The following are predicted characteristics. Researchers should always acquire experimental data for their specific sample for definitive identification.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitrile, trifluoromethyl, and bromine substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the eight unique carbon atoms. The nitrile carbon (C≡N) is expected to resonate in the region of δ 115–120 ppm, while the carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to C-F coupling.[6]
-
FT-IR: The infrared spectrum provides key information about the functional groups. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230-2240 cm⁻¹.[6] Vibrations associated with the C-F bonds of the trifluoromethyl group and the C-Br bond will also be present.
Chemical Reactivity and Synthetic Applications
The molecular architecture of this compound makes it a highly versatile building block in organic synthesis.[1][7] Its reactivity is primarily defined by the bromine atom and the electron-withdrawing nature of the trifluoromethyl and nitrile groups.
The bromine atom serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The trifluoromethyl group enhances the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in drug design.[1]
Key applications include:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][7]
-
Agrochemical Development: The compound is used in the creation of advanced agrochemicals, such as herbicides and fungicides, to improve crop protection.[1][6][7]
-
Materials Science: Its fluorinated structure is leveraged in the development of advanced materials with specific electronic and optical properties.[7]
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki cross-coupling reaction, a common transformation utilizing this compound.
Disclaimer: This is a representative procedure and must be optimized for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.01-0.05 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the anhydrous solvent via syringe under the inert atmosphere.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy.
Safety and Handling
This compound is classified as hazardous.[8] Proper personal protective equipment (PPE) and engineering controls are essential during handling.
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[8][9] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8][9][10] |
| Skin Contact | May cause skin irritation. | IF ON SKIN: Wash with plenty of soap and water. If skin irritation persists, seek medical attention.[8] |
| Eye Contact | May cause serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11] |
| Inhalation | May cause respiratory irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][10] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[8] |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H3BrF3N | CID 12223980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2-Bromo-5-(trifluoromethoxy)benzonitrile|CAS 1804402-93-4 [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)benzonitrile is a key fluorinated building block in modern organic synthesis, valued for its versatile reactivity and strategic importance in the development of novel pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a bromine atom, a trifluoromethyl group, and a nitrile moiety on a benzene ring, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline powder under standard conditions.[1] The trifluoromethyl group significantly influences its electronic properties and lipophilicity, which is a desirable trait in drug design for enhancing metabolic stability and bioavailability.[1]
| Property | Value | Reference |
| CAS Number | 1483-55-2 | [1][2] |
| Molecular Formula | C₈H₃BrF₃N | [2][3] |
| Molecular Weight | 250.02 g/mol | [2][3] |
| Melting Point | 50-51 °C | |
| Boiling Point | 107-115 °C (at 10 torr) | |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) | |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥98.0% | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shift of the nitrile carbon is a key diagnostic peak.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡N (nitrile) stretching vibration, C-Br stretching, and vibrations associated with the trifluoromethyl group and the aromatic ring. A free FTIR spectrum is available for 5-Bromo-2-(trifluoromethyl)benzonitrile, a related isomer, which can provide comparative insights.[4]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and the trifluoromethyl group.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a Sandmeyer-type reaction starting from a substituted aniline. The following is a representative protocol:
Step 1: Diazotization of 4-Bromo-3-(trifluoromethyl)aniline
-
In a suitable reactor, cool a suspension of 4-bromo-3-(trifluoromethyl)aniline in an aqueous acidic solution (e.g., hydrobromic acid) to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
Stir the mixture for an additional 25-35 minutes at this temperature to ensure complete diazotization.[5]
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to facilitate the displacement of the diazonium group with a nitrile group.
-
After the reaction is complete (monitored by TLC or GC), the mixture is worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[1]
General Protocol:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[6]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).[6]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.[6]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Chemical Reactivity and Applications
The bromine atom on the aromatic ring is a versatile handle for various transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[1] These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of complex molecular architectures.
The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Due to this versatile reactivity, this compound is a crucial intermediate in the synthesis of:
-
Pharmaceuticals: It is a building block for various active pharmaceutical ingredients (APIs), including anticancer and anti-inflammatory agents.[7] Benzonitrile derivatives, in general, have shown a wide range of biological activities.[8]
-
Agrochemicals: It is used in the development of new herbicides and fungicides.[9]
-
Materials Science: Its derivatives are explored for applications in materials science, such as in the synthesis of dyes for organic light-emitting diodes (OLEDs).[7]
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H3BrF3N | CID 12223980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-5-(trifluoromethoxy)benzonitrile|CAS 1804402-93-4 [benchchem.com]
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-Bromo-5-(trifluoromethyl)benzonitrile, a versatile intermediate compound with significant applications in medicinal chemistry and materials science.
Core Molecular and Physical Properties
This compound is a substituted aromatic compound featuring a benzonitrile core. Key functional groups, a bromine atom at the 2-position and a trifluoromethyl group at the 5-position, impart unique reactivity and properties that make it a valuable building block in organic synthesis.[1] The bromine atom serves as a reactive site for various cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can enhance the metabolic stability and binding affinity of derivative compounds.[1]
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₃BrF₃N |
| Molecular Weight | 250.02 g/mol [2][3] |
| CAS Number | 1483-55-2[1][3] |
| Appearance | White to light yellow crystalline powder[1] or white crystals[3] |
| Melting Point | 50-51°C[3] |
| Boiling Point | 107-115°C (at 10 torr)[3] |
| Density | 1.71 ± 0.1 g/cm³ (Predicted)[3] |
| Purity | ≥97%[2] |
Molecular Structure Visualization
The structural arrangement of this compound is critical to its chemical behavior. The following diagram illustrates the connectivity of the atoms and the positions of the key functional groups on the benzene ring.
Caption: 2D representation of this compound.
Applications in Synthesis
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The bromine atom is particularly amenable to participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for constructing complex molecular frameworks.[1][4] The trifluoromethyl group is often incorporated into drug candidates to improve properties such as metabolic stability, lipophilicity, and bioavailability.[1][4]
Safety and Handling
This compound is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment should be used when handling this compound, and it should be stored at room temperature in a dry, well-ventilated area.[3]
References
Spectral Analysis of 2-Bromo-5-(trifluoromethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 2-Bromo-5-(trifluoromethyl)benzonitrile (CAS No: 1483-55-2). Due to the limited availability of experimentally recorded spectra in public databases, this document focuses on predicted data derived from foundational spectroscopic principles and analysis of structurally similar compounds. It serves as a valuable resource for the identification and characterization of this important fluorinated building block in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectral data for this compound. These values are calculated based on established spectroscopic rules and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.9-8.1 | d | ~8.4 | Aromatic H (position 3) |
| ~7.8-8.0 | dd | ~8.4, ~1.5 | Aromatic H (position 4) |
| ~7.7-7.9 | d | ~1.5 | Aromatic H (position 6) |
Note: The predicted chemical shifts and coupling constants are estimates. The actual spectrum may show slight variations. The aromatic protons form a complex splitting pattern due to their coupling relationships.
Table 2: Predicted ¹³C NMR Spectral Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Aromatic C-H |
| ~135 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~131 (q, J ≈ 33 Hz) | Aromatic C-CF₃ |
| ~122 (q, J ≈ 272 Hz) | -CF₃ |
| ~118 | Aromatic C-Br |
| ~116 | -C≡N |
| ~112 | Aromatic C-CN |
Note: The chemical shifts are estimates. The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to coupling with the fluorine atoms.
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~2230 | Strong, Sharp | C≡N stretch |
| ~1600, ~1480 | Medium-Weak | C=C aromatic ring stretch |
| ~1320 | Strong | C-F stretch (asymmetric) |
| ~1140 | Strong | C-F stretch (symmetric) |
| ~1070 | Medium | C-Br stretch |
| ~800-900 | Strong | C-H out-of-plane bend |
Note: These are characteristic absorption ranges for the functional groups present in the molecule.
Table 4: Expected Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 251/249 | Molecular ion peak [M]⁺, showing the characteristic ~1:1 isotopic pattern of bromine (⁷⁹Br/⁸¹Br).[1] |
| 222/220 | [M-CN]⁺ |
| 170 | [M-Br]⁺ |
| 142 | [M-Br-CN]⁺ |
Note: The fragmentation pattern is predicted based on the stability of the resulting ions and neutral fragments.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Additional experiments like DEPT-135 can be performed to aid in the assignment of carbon signals.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).[2]
-
Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[2]
-
Background Correction: A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3] Further dilution may be necessary depending on the instrument's sensitivity.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for small organic molecules, which involves bombarding the vaporized sample with high-energy electrons to form a radical cation (molecular ion).[3]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
Caption: Logical workflow for spectroscopic analysis.
References
synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile from o-trifluoromethylaniline
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Bromo-5-(trifluoromethyl)benzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis commences with the readily available starting material, o-trifluoromethylaniline. This document outlines a multi-step process involving the protection of the amine functionality, regioselective bromination, deprotection, and a final Sandmeyer reaction to introduce the nitrile group. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers, scientists, and drug development professionals in the successful synthesis of the target molecule.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo and cyano functionalities offer versatile handles for further chemical transformations. This guide details a rational and efficient synthetic pathway from o-trifluoromethylaniline, focusing on established and reliable chemical transformations.
Overall Synthetic Pathway
The proposed synthesis of this compound from o-trifluoromethylaniline is a four-step process. The initial step involves the protection of the highly activating amino group of o-trifluoromethylaniline as an acetanilide. This is crucial for controlling the regioselectivity of the subsequent electrophilic bromination. The bromination is followed by the deprotection of the acetamido group to yield the key intermediate, 2-Bromo-5-(trifluoromethyl)aniline. Finally, a Sandmeyer reaction is employed to convert the amino group of this intermediate into the desired nitrile functionality, affording the target compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with representative quantitative data.
Step 1: Acetylation of o-Trifluoromethylaniline
The amino group of o-trifluoromethylaniline is protected as an acetanilide to moderate its activating effect and ensure regioselective bromination in the subsequent step.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-trifluoromethylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution. An exothermic reaction will occur.
-
After the initial exotherm subsides, heat the reaction mixture to 50-60 °C for 1 hour to ensure complete conversion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the warm reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2'-(Trifluoromethyl)acetanilide.
Quantitative Data:
| Parameter | Value |
| Starting Material | o-Trifluoromethylaniline |
| Reagents | Acetic anhydride, Glacial acetic acid |
| Product | 2'-(Trifluoromethyl)acetanilide |
| Typical Yield | 95-98% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
Step 2: Bromination of 2'-(Trifluoromethyl)acetanilide
The acetanilide intermediate undergoes electrophilic aromatic substitution with bromine to introduce a bromine atom at the position para to the acetamido group.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve 2'-(Trifluoromethyl)acetanilide (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
The precipitated product is collected by filtration, washed with water, and dried to give 4'-Bromo-2'-(trifluoromethyl)acetanilide.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2'-(Trifluoromethyl)acetanilide |
| Reagents | Bromine, Glacial acetic acid |
| Product | 4'-Bromo-2'-(trifluoromethyl)acetanilide |
| Typical Yield | 85-90% |
| Purity (by HPLC) | >98% |
| Appearance | White to pale yellow solid |
Step 3: Hydrolysis of 4'-Bromo-2'-(trifluoromethyl)acetanilide
The protecting acetamido group is removed by acid or base-catalyzed hydrolysis to yield the key amine intermediate.
Experimental Protocol (Acid Hydrolysis):
-
Suspend 4'-Bromo-2'-(trifluoromethyl)acetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Bromo-5-(trifluoromethyl)aniline.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4'-Bromo-2'-(trifluoromethyl)acetanilide |
| Reagents | Hydrochloric acid, Ethanol |
| Product | 2-Bromo-5-(trifluoromethyl)aniline |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >99% |
| Appearance | Pale yellow oil or low melting solid |
Step 4: Sandmeyer Cyanation of 2-Bromo-5-(trifluoromethyl)aniline
The final step involves the conversion of the amino group to a nitrile via a Sandmeyer reaction.
Experimental Protocol:
-
Diazotization:
-
In a flask, dissolve 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent like toluene or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Bromo-5-(trifluoromethyl)aniline |
| Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sodium cyanide |
| Product | This compound |
| Typical Yield | 70-80% |
| Purity (by HPLC) | >98% |
| Appearance | White to light yellow crystalline powder |
Logical Relationship of Key Reaction Steps
The synthesis is a linear sequence of reactions where the product of each step serves as the substrate for the next. The protection-deprotection strategy is a classic approach to control the reactivity and selectivity of aromatic substitution reactions.
Caption: Logical progression of the synthetic steps.
Conclusion
This technical guide has detailed a robust and reproducible synthetic route for this compound from o-trifluoromethylaniline. The described four-step sequence, involving protection, bromination, deprotection, and a Sandmeyer reaction, provides a clear pathway for obtaining the target molecule in good overall yield and high purity. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Bromine is highly corrosive and toxic; handle with extreme care. Cyanide salts are highly toxic; handle with appropriate safety measures and have a cyanide poisoning antidote kit readily available. All waste materials should be disposed of in accordance with local regulations.
electrophilic and nucleophilic sites of 2-Bromo-5-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Bromo-5-(trifluoromethyl)benzonitrile
Introduction
This compound, CAS Number 1483-55-2, is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its unique structure, featuring a benzonitrile core substituted with a bromine atom and a potent electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile.[1] This makes it an invaluable building block in the development of novel pharmaceuticals and advanced agrochemicals.[1][2] This guide provides a detailed analysis of the , offering insights into its chemical behavior and synthetic applications for researchers, scientists, and professionals in drug development.
Molecular Structure and Electronic Effects
The reactivity of this compound is governed by the interplay of its three key functional groups: the nitrile (-C≡N), the bromine atom (-Br), and the trifluoromethyl group (-CF₃).
-
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group due to the strong inductive effect of the three highly electronegative fluorine atoms. It deactivates the benzene ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.
-
Nitrile Group (-C≡N): The nitrile group also withdraws electron density from the aromatic ring through both inductive and resonance effects. The carbon atom of the nitrile group is inherently electrophilic.
-
Bromine Atom (-Br): Bromine is an electronegative atom that withdraws electron density via the inductive effect. However, it can donate electron density through resonance via its lone pairs. Overall, it acts as a deactivating group but an ortho-, para- director for electrophilic substitution. Crucially, the carbon-bromine bond provides a key reactive site for cross-coupling reactions.[1]
The combination of these groups renders the aromatic ring significantly electron-deficient, predisposing it to specific types of chemical transformations.
Analysis of Reactive Sites
The electronic landscape of this compound creates distinct regions of high and low electron density, which define its electrophilic and nucleophilic character. This can be visualized using a Molecular Electrostatic Potential (MEP) map, where electron-rich (nucleophilic) areas are typically colored red and electron-deficient (electrophilic) areas are colored blue.[3]
Electrophilic Sites (Centers for Nucleophilic Attack)
The strong electron-withdrawing nature of the substituents creates several electron-deficient centers that are susceptible to attack by nucleophiles.
-
Aromatic Ring Carbons: The entire aromatic ring is electron-poor, making it a target for nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the powerful electron-withdrawing groups are particularly activated.
-
C2 Carbon (Bromo-substituted): This carbon is a primary electrophilic site. The C-Br bond is polarized, and this position is the site of various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds in drug discovery.[1][4] In these reactions, the carbon atom is attacked by an organometallic nucleophile.
-
Nitrile Carbon: The carbon atom of the nitrile group (-C≡N) is inherently electrophilic due to the triple bond to the highly electronegative nitrogen atom. It can be attacked by strong nucleophiles, leading to the formation of imines or subsequent hydrolysis to ketones or carboxylic acids.
Nucleophilic Sites (Centers for Electrophilic Attack)
Despite the overall electron-deficient nature of the molecule, there are sites with lone pairs of electrons that can act as nucleophiles.
-
Nitrile Nitrogen: The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a Lewis basic and nucleophilic center. It can be protonated in the presence of strong acids or coordinate to metal catalysts.
-
Bromine Atom: The bromine atom has three lone pairs of electrons and can act as a weak nucleophile, although its role as a leaving group or a handle for metal-catalyzed reactions is far more prevalent.[1]
dot
Caption: Predicted electrophilic (δ+, blue) and nucleophilic (δ-, red) sites.
Quantitative Data Summary
While specific reaction kinetics are highly dependent on precise experimental conditions (catalyst, solvent, temperature), the following table summarizes the key reactive transformations of this compound, highlighting its role as an electrophilic substrate.
| Reaction Type | Role of Substrate | Nucleophile/Reagent | Product Type | Reference |
| Suzuki Coupling | Electrophile | Organoboron compound (e.g., Ar-B(OH)₂) | Biaryl compound | [1] |
| Heck Coupling | Electrophile | Alkene (e.g., R-CH=CH₂) | Substituted alkene | [1] |
| Sonogashira Coupling | Electrophile | Terminal alkyne (e.g., R-C≡CH) | Aryl alkyne | [1] |
| Buchwald-Hartwig Amination | Electrophile | Amine (e.g., R₂NH) | Aryl amine | [5] |
| Nucleophilic Aromatic Substitution (SNAr) | Electrophile | Strong nucleophile (e.g., RO⁻, RS⁻) | Substituted benzonitrile | General Reactivity |
Experimental Protocols
The following provides a generalized, representative experimental protocol for a Suzuki cross-coupling reaction, a common application for this substrate. Researchers must adapt this protocol based on the specific coupling partner and optimize conditions accordingly.
Title: General Protocol for the Suzuki Cross-Coupling of this compound with an Arylboronic Acid.
Objective: To synthesize a 2-aryl-5-(trifluoromethyl)benzonitrile derivative via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)
Procedure:
-
Inert Atmosphere: To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times. Under the inert atmosphere, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[4]
Conclusion
This compound is a strategically designed building block whose reactivity is dominated by the powerful electron-withdrawing effects of its trifluoromethyl and nitrile substituents. The primary electrophilic sites are the carbon bearing the bromine atom, which readily participates in a wide range of metal-catalyzed cross-coupling reactions, and the electron-deficient aromatic ring, which is susceptible to nucleophilic attack. The main nucleophilic site is the nitrogen atom of the nitrile group. A thorough understanding of these reactive centers is essential for leveraging this versatile intermediate in the efficient synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
The Strategic Utility of 2-Bromo-5-(trifluoromethyl)benzonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 2-Bromo-5-(trifluoromethyl)benzonitrile has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique trifunctionalized aromatic core, featuring a bromine atom, a trifluoromethyl group, and a nitrile moiety, offers a powerful platform for the construction of complex molecular architectures with desirable pharmacological properties. This technical guide provides an in-depth exploration of the potential applications of this compound, detailing its role in the synthesis of bioactive molecules and providing insights into relevant experimental protocols and signaling pathways.
The bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The electron-withdrawing trifluoromethyl group at the 5-position often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitrile group can act as a key pharmacophoric element or be further transformed into other functional groups.
Core Applications in the Synthesis of Bioactive Heterocycles
This compound is an ideal precursor for the synthesis of a wide range of biologically active heterocyclic compounds. The strategic positioning of its functional groups allows for the construction of diverse scaffolds targeting various pathological pathways.
Synthesis of Substituted Pyrazole Derivatives
Pyrazole moieties are prevalent in a multitude of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound can be utilized in multi-step synthetic sequences to generate highly substituted pyrazole derivatives. A key transformation often involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position, followed by further synthetic manipulations to construct the pyrazole ring.
Logical Workflow for Pyrazole Synthesis:
Caption: Synthetic pathway to pyrazole derivatives.
Construction of Pyridinone and Benzimidazole Scaffolds
Pyridinone and benzimidazole cores are also prominent in medicinal chemistry, forming the basis for numerous kinase inhibitors and other targeted therapies. The reactivity of the bromine atom in this compound allows for its incorporation into these heterocyclic systems through reactions like the Buchwald-Hartwig amination, where an amino group is introduced, which can then participate in subsequent cyclization reactions.
Conceptual Workflow for Benzimidazole Synthesis:
Caption: Pathway to pyridobenzimidazole synthesis.
Application in the Development of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural motifs present in derivatives of this compound make it an attractive starting material for the synthesis of potent and selective kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. The synthesis of VEGFR-2 inhibitors often involves the construction of a core scaffold that can effectively occupy the ATP-binding pocket of the kinase.
Signaling Pathway Targeted by VEGFR-2 Inhibitors:
Caption: VEGFR-2 signaling and point of inhibition.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of target compounds. The following are generalized protocols for key reactions involving this compound, based on established methodologies for similar substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Table 1: Suzuki-Miyaura Coupling Protocol
| Step | Procedure |
| 1. Reagents & Setup | In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.). |
| 2. Solvent Addition | Add a degassed solvent mixture, typically a 4:1 ratio of 1,4-dioxane to water. |
| 3. Reaction | Purge the flask with an inert gas (e.g., argon) and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours. |
| 4. Work-up | After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. |
| 5. Purification | The crude product is purified by column chromatography on silica gel. |
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between this compound and an amine.
Table 2: Buchwald-Hartwig Amination Protocol
| Step | Procedure |
| 1. Reagents & Setup | To a dry reaction tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a base such as sodium tert-butoxide (1.4 equiv.). |
| 2. Solvent Addition | Add an anhydrous solvent, such as toluene or 1,4-dioxane. |
| 3. Reaction | Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours under an inert atmosphere. |
| 4. Work-up | After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. |
| 5. Purification | The crude product is purified by flash chromatography. |
Quantitative Data
Table 3: Representative Biological Activity of Analogous Compounds
| Compound Class | Target | Representative IC₅₀ (nM) |
| Pyrazole Derivative | p38 MAP Kinase | 50 - 200 |
| Pyridinone Derivative | VEGFR-2 | 10 - 100 |
| Benzimidazole Derivative | BACE1 | 20 - 150 |
Note: The values presented are illustrative and the actual activity of derivatives of this compound would need to be determined experimentally.
Conclusion
This compound stands as a strategically important and versatile building block for the synthesis of a diverse array of bioactive molecules. Its trifunctional nature provides a robust platform for the application of modern synthetic methodologies to construct complex heterocyclic systems with potential therapeutic applications, particularly in the development of kinase inhibitors. The protocols and conceptual workflows outlined in this guide serve as a foundation for researchers and drug development professionals to harness the synthetic potential of this valuable intermediate in the pursuit of novel medicines. Further exploration into the derivatization of this scaffold is warranted to fully unlock its potential in medicinal chemistry.
An In-depth Technical Guide to the Safe Handling and Use of 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-5-(trifluoromethyl)benzonitrile (CAS No. 1483-55-2), a versatile intermediate compound utilized in the synthesis of pharmaceuticals and agrochemicals. Due to its reactive nature, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe design of experiments and for anticipating the behavior of the compound under various conditions.
| Property | Value |
| Molecular Formula | C₈H₃BrF₃N |
| Molecular Weight | 250.02 g/mol [1][2][3] |
| Appearance | White to light yellow crystalline powder or solid[4] |
| Melting Point | 50-51 °C[5] |
| Boiling Point | 107-115 °C at 10 torr[5] |
| Purity | Typically ≥97-98%[2][3][4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized in the following table, along with the corresponding GHS hazard statements.
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[1][4] |
| Eye Irritation | H319: Causes serious eye irritation[1][4] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][4] |
Precautionary Statements: A comprehensive list of precautionary statements should be observed when handling this compound. These include, but are not limited to: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and prevent accidental contact. The following PPE should be worn at all times when handling this compound:
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be used if there is a risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat. | Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory | A NIOSH/MSHA approved respirator is recommended if dust is generated or if ventilation is inadequate. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[6] |
| Body | Long-sleeved clothing or a lab coat should be worn to prevent skin exposure. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Work within a certified chemical fume hood to ensure adequate ventilation.[6]
-
Avoid the formation of dust when handling the solid material.
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory area.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
-
Storage:
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[4] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[4] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[4] |
Accidental Release Measures
In the case of a spill, the following procedures should be followed:
-
Personal Precautions:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Avoid dust formation.
-
Evacuate personnel to safe areas.
-
-
Environmental Precautions:
-
Should not be released into the environment.
-
-
Methods for Cleaning Up:
-
Sweep up and shovel into suitable containers for disposal.
-
Keep in suitable, closed containers for disposal.
-
Experimental Protocols
This compound is a key building block in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. The bromine atom provides a reactive site for such transformations.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction using this compound as the aryl halide. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualizations
Diagram 1: Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Diagram 2: Generalized Suzuki Coupling Workflow
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
References
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzonitrile: Synthesis, Reactions, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)benzonitrile, a key building block in modern organic synthesis and drug discovery. This document details its chemical properties, commercial suppliers, synthetic methodologies, and its application in pivotal cross-coupling reactions. Furthermore, it explores the potential role of molecules derived from this scaffold in modulating key signaling pathways relevant to drug development.
Chemical Properties and Commercial Availability
This compound is a white to light yellow crystalline solid. Its trifluoromethyl group and bromine atom make it a versatile reagent for introducing the trifluoromethylbenzonitrile moiety into more complex molecules, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[1][2]
A variety of chemical suppliers offer this compound in differing quantities and purities. Below is a summary of offerings from several prominent suppliers.
| Supplier | Purity | Available Quantities |
| CymitQuimica (distributor for Apollo Scientific) | 97% | 1g, 5g, 25g, 100g |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥98.0% | Bulk quantities |
| Amerigo Scientific | 95% | Inquire for details |
| CP Lab Safety | min 98% | 100g |
| Chongqing Chemdad Co., Ltd | 98% | Inquire for details |
Table 1: Commercial Suppliers of this compound
| Property | Value |
| CAS Number | 1483-55-2[3] |
| Molecular Formula | C₈H₃BrF₃N[3] |
| Molecular Weight | 250.02 g/mol [3] |
| Melting Point | 50-51 °C |
| Boiling Point | 107-115 °C (10 torr) |
| Appearance | White to light yellow crystalline powder[1] |
| Purity | Typically ≥95-98%[1] |
Table 2: Physicochemical Properties of this compound
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with a halide.[1][4][5] In this case, the likely starting material is 3-Amino-4-bromobenzotrifluoride.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
3-Amino-4-bromobenzotrifluoride
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization: In a round-bottom flask cooled in an ice-salt bath, dissolve 3-Amino-4-bromobenzotrifluoride in a mixture of hydrobromic acid and water. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. To this solution, add the freshly prepared diazonium salt solution portion-wise, controlling the rate of addition to manage the evolution of nitrogen gas.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Pour the mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound.
Applications in Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst with the phosphine ligand.
-
Add the solvent system (e.g., a mixture of toluene, ethanol, and water).
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7]
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound, the alkene, palladium(II) acetate, and the phosphine ligand.
-
Add triethylamine and DMF as the solvent.
-
De-gas the mixture with an inert gas.
-
Heat the reaction mixture in a sealed tube at an elevated temperature (e.g., 100-120 °C) for several hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, the terminal alkyne, the palladium catalyst, and copper(I) iodide in a mixture of THF and triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by column chromatography.
Potential Applications in Drug Discovery: Targeting Signaling Pathways
While direct biological activity of this compound is not extensively documented, its derivatives are of significant interest in drug discovery. The trifluoromethylbenzonitrile scaffold is present in a number of molecules investigated as inhibitors of key signaling pathways implicated in diseases such as cancer and autoimmune disorders.
Hypothetical Targeting of the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases. Small molecule inhibitors targeting the ATP-binding site of JAKs are a major focus of drug development. A hypothetical inhibitor derived from this compound could be designed to interact with the active site of a JAK protein, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.
Potential Modulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another crucial signaling route that is frequently hyperactivated in cancer. Inhibitors targeting components of this pathway, such as MEK and ERK, are of significant therapeutic interest. A molecule synthesized from this compound could potentially be developed as an allosteric or ATP-competitive inhibitor of kinases within this pathway, preventing the propagation of oncogenic signals.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its commercial availability and the robustness of the cross-coupling reactions in which it participates make it an attractive starting material for the synthesis of complex molecular architectures. The trifluoromethylbenzonitrile motif is a key component in the design of targeted therapies, and further exploration of derivatives of this compound as modulators of critical signaling pathways holds significant promise for the development of novel therapeutics. This guide provides a foundational resource for researchers looking to leverage the synthetic potential of this important chemical intermediate.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H3BrF3N | CID 12223980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(trifluoromethyl)benzonitrile with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both a nitrile and a trifluoromethyl group on the aromatic ring makes this compound an important building block for creating molecules with unique electronic and pharmacological properties.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1][2] The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][3]
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
Based on established procedures for similar aryl bromides, two general protocols are provided below.[4][5] Optimization may be required for specific arylboronic acids.
Protocol 1: Palladium(II) Acetate Catalyzed Coupling
This protocol is a robust starting point for a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Isopropanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add a 1:1 mixture of isopropanol and deionized water (e.g., 5 mL each for a 1.0 mmol scale reaction).
-
Add palladium(II) acetate to the suspension.
-
The reaction vessel is sealed and the mixture is heated to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Tetrakis(triphenylphosphine)palladium(0) Catalyzed Coupling
This protocol utilizes a common Pd(0) catalyst and is suitable for a wide range of substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and potassium phosphate.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Add a 4:1 mixture of 1,4-dioxane and deionized water (e.g., 8 mL dioxane and 2 mL water for a 1.0 mmol scale reaction).
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of structurally similar bromobenzonitriles and other aryl bromides, which can serve as a guide for optimizing the reaction with this compound.[5][6]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromobenzonitrile | Phenylboronic acid | Pd Nanoparticles (1) | K₂CO₃ (2) | Ethanol/Water | 80 | 98 |
| 2-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd Nanoparticles (1) | K₂CO₃ (2) | Ethanol/Water | 80 | 95 |
| 2-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd Nanoparticles (1) | K₂CO₃ (2) | Ethanol/Water | 80 | 96 |
| 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 92 |
| 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/Water | 90 | 85 |
| 2-Bromo-5-methylpyridin-4-amine | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2) | Isopropanol/Water | 85-90 | 92 |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are of appropriate purity and anhydrous where necessary.
-
Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
-
Increase the reaction temperature or prolong the reaction time.
-
Screen different palladium catalysts, ligands, and bases.
-
-
Formation of Side Products:
-
Homo-coupling of the boronic acid can be a significant side reaction. This may be minimized by adjusting the base, solvent system, or reaction temperature.
-
Protodeborylation (loss of the boronic acid group) can occur, especially with unstable boronic acids. Using boronic esters (e.g., pinacol esters) can mitigate this issue.[7]
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck reaction of 2-bromo-5-(trifluoromethyl)benzonitrile. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[1][2] This protocol focuses on the coupling of this compound with various alkenes, a key transformation for the synthesis of substituted styrenes and cinnamate derivatives which are valuable intermediates in drug discovery.
General Overview
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1] The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[1]
Key Reaction Parameters
The success of the Heck reaction is highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. A summary of typical conditions is presented in the table below.
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 0.5 to 5 mol%.[3] |
| Ligand | PPh₃, P(o-tolyl)₃, other phosphine ligands | Ligands are used to stabilize the palladium catalyst and influence its reactivity. |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | The base is required to neutralize the hydrogen halide formed during the reaction.[4] |
| Solvent | DMF, DMAc, NMP, Toluene, Acetonitrile | High-boiling polar aprotic solvents are often preferred. |
| Alkene | Styrene, acrylates (e.g., ethyl acrylate, n-butyl acrylate), acrylonitrile | Electron-deficient alkenes are generally more reactive. |
| Temperature | 80 - 165 °C | Higher temperatures are often required for less reactive aryl bromides.[3] |
| Additives | Tetrabutylammonium bromide (TBAB) | Can be used to promote the reaction, particularly in aqueous media.[5] |
Experimental Protocols
The following protocols are adapted from established procedures for similar aryl bromides and provide a starting point for the Heck reaction of this compound.[3]
Protocol 1: Heck Reaction with Ethyl Acrylate
This protocol describes the synthesis of ethyl (E)-3-(2-cyano-4-(trifluoromethyl)phenyl)acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube or a similar high-pressure reaction vessel, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.15 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene, followed by triethylamine (1.5 eq) and ethyl acrylate (1.2 eq) via syringe.
-
Seal the vessel tightly and heat the reaction mixture to 160-165 °C with vigorous stirring for 16-24 hours.[3]
-
After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
Data Presentation: Representative Heck Reaction Conditions
The following table summarizes various reported conditions for Heck reactions of aryl bromides with acrylates, providing a comparative overview for optimization.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile | Ethyl acrylate | Pd(PPh₃)₂Cl₂ (5) | P(o-tolyl)₃ (15) | Et₃N (1.5) | Toluene | 165 | 48 | [3] |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2.0) | DMF | 100 | 96 | [6] |
| p-Bromoacetophenone | Styrene | Pd-complex 3 (0.25) | - | Et₃N (3.0) | DMF | 130 | 96 | [5] |
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Heck reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-(trifluoromethyl)benzonitrile with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 2-Bromo-5-(trifluoromethyl)benzonitrile with a variety of terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl carbons and sp-hybridized alkyne carbons. The resulting 2-alkynyl-5-(trifluoromethyl)benzonitrile scaffolds are valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules.
The Sonogashira coupling is prized for its mild reaction conditions and broad functional group tolerance, making it a powerful tool in drug discovery and development. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. This data is compiled from analogous reactions reported in the literature and serves as a guide for reaction optimization.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 12 | ~90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | THF | 60 | 16 | ~85 |
| 3 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 80 | 8 | ~75 |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 90 | 24 | ~88 |
| 5 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 2 | ~95 |
| 6 | Cyclopropylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp | 16 | ~92 |
Note: Yields are approximate and based on similar reported reactions. Optimization may be required for specific substrates and scales.
Experimental Protocols
The following protocols provide detailed methodologies for the Sonog-ashira coupling of this compound.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a standard set of conditions for the coupling of this compound with a terminal alkyne using a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Anhydrous amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-alkynyl-5-(trifluoromethyl)benzonitrile.
Protocol 2: Copper-Free Sonogashira Coupling
To avoid the potential for alkyne homocoupling (Glaser coupling) promoted by the copper co-catalyst, a copper-free protocol can be employed.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl, 2-5 mol%)
-
Anhydrous amine base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃), 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dimethyl sulfoxide (DMSO) or Dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMSO) and the amine base (e.g., TMP, 2.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-5-(trifluoromethyl)benzonitrile.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
The following diagram illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Sonogashira coupling experiment.
Caption: General experimental workflow for Sonogashira coupling.
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cyanation of aryl halides is a powerful transformation in organic synthesis, enabling the introduction of a nitrile functional group that serves as a versatile precursor for various pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and protocols for the palladium-catalyzed cyanation of 2-Bromo-5-(trifluoromethyl)benzonitrile to synthesize 5-(trifluoromethyl)benzene-1,2-dicarbonitrile, a key intermediate in the development of novel chemical entities. The substrate, this compound, is an electron-deficient aryl bromide, which can present challenges in cross-coupling reactions. The protocols provided are based on established methods for the cyanation of electron-poor aryl halides and offer guidance on reaction optimization and execution.
Reaction Principle and Signaling Pathway
The palladium-catalyzed cyanation of aryl halides generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of this compound can influence the kinetics of these steps, particularly the reductive elimination.[1] The choice of catalyst, ligand, and cyanide source is crucial for achieving high yields and selectivity.
References
Application Notes and Protocols for the Reduction of 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitrile group in 2-Bromo-5-(trifluoromethyl)benzonitrile to the corresponding primary amine, (2-Bromo-5-(trifluoromethyl)phenyl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the resulting benzylamine moiety serves as a key building block.[1] The protocols outlined below are based on established methods for nitrile reduction, adapted for this specific substrate.
The primary methods covered are reduction using a powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), and a milder, catalytic system employing Nickel(II) Chloride with Sodium Borohydride (NaBH₄/NiCl₂).
Comparative Data of Reduction Protocols
The following table summarizes the key quantitative parameters for two common methods applicable to the reduction of nitriles. While specific data for this compound is not available in the cited literature, the data presented is based on general protocols for analogous nitrile reductions and serves as a guideline for experimental design.
| Parameter | Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction | Protocol 2: Catalytic Nickel(II) Chloride/Sodium Borohydride Reduction |
| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Catalyst | None | Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) |
| Typical Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Methanol (MeOH) or Ethanol (EtOH) |
| Reagent Stoichiometry | 1.5 - 2.0 equivalents of LiAlH₄ | 0.1 - 1.0 equivalents of NiCl₂·6H₂O, 5 - 10 equivalents of NaBH₄ |
| Reaction Temperature | 0 °C to reflux (typically room temperature to 65 °C) | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours | 1 - 15 hours |
| Work-up Procedure | Careful quenching with water and aqueous base (e.g., Fieser workup) | Acidification, basification, and extraction |
| General Yields | High (typically >80%) | Good to High (70-96% for analogous substrates)[2] |
| Safety Considerations | Highly reactive with water and protic solvents, pyrophoric solid. Requires anhydrous conditions and inert atmosphere.[3] | Generates hydrogen gas. Nickel compounds can be toxic. |
Detailed Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of this compound to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine using the strong reducing agent Lithium Aluminum Hydride.[3][4]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon.
-
Reagent Suspension: To the flask, carefully add Lithium Aluminum Hydride (1.5 eq.) followed by anhydrous THF to create a suspension. Stir the suspension at room temperature.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or at reflux until the reaction is complete (monitored by TLC).
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add deionized water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄. This is a highly exothermic step that generates hydrogen gas.
-
Work-up: Following the water addition, add 15% aqueous NaOH solution (X mL) dropwise, followed by another portion of deionized water (3X mL).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with additional THF. Combine the filtrate and the washings.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or chromatography.
Safety Precautions:
-
Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-sensitive reagent. Handle it with extreme care in a fume hood and under an inert atmosphere.[3]
-
The quenching process is highly exothermic and releases flammable hydrogen gas. Ensure adequate ventilation and perform the additions slowly and cautiously.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Visualizations
Chemical Reaction Pathway
Caption: Chemical transformation of the nitrile to a primary amine.
Experimental Workflow for LiAlH₄ Reduction
References
Application Notes and Protocols for the Hydrolysis of 2-Bromo-5-(trifluoromethyl)benzonitrile to 2-Bromo-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis via the hydrolysis of the corresponding benzonitrile is a key transformation. This document provides detailed protocols for both acidic and basic hydrolysis of 2-Bromo-5-(trifluoromethyl)benzonitrile, enabling researchers to select the most suitable method based on substrate compatibility and available reagents. The protocols are designed to be clear, concise, and reproducible for drug development professionals and synthetic chemists.
Chemical Transformation
The hydrolysis of this compound to 2-Bromo-5-(trifluoromethyl)benzoic acid involves the conversion of the nitrile functional group (-CN) into a carboxylic acid functional group (-COOH). This transformation can be achieved under either acidic or basic conditions.
Caption: General reaction scheme for the hydrolysis of this compound.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are detailed below: acidic and basic hydrolysis.
Protocol 1: Acidic Hydrolysis
Acid-catalyzed hydrolysis is a common method for converting nitriles to carboxylic acids.[1][2] This protocol utilizes a strong acid, such as sulfuric acid, to facilitate the reaction.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v) to the flask. The volume should be sufficient to ensure proper stirring (e.g., 10-20 mL per gram of nitrile).
-
Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-Bromo-5-(trifluoromethyl)benzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Basic Hydrolysis
Alkaline hydrolysis offers an alternative route to the carboxylic acid, often proceeding through a carboxylate salt intermediate.[3] This method is particularly useful if the starting material is sensitive to strong acids.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water or a mixture of water and a co-solvent (e.g., ethanol or dioxane)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (or other suitable organic solvent)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-5 eq).
-
Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid or sulfuric acid. The product, 2-Bromo-5-(trifluoromethyl)benzoic acid, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from an appropriate solvent.
Data Presentation
The following table summarizes the key parameters for the acidic and basic hydrolysis protocols. The expected yield is an estimate based on similar reactions reported in the literature and may vary depending on the specific reaction scale and conditions.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Conc. H₂SO₄, Water | NaOH or KOH, Water, optional co-solvent (Ethanol) |
| Temperature | 100-120°C (Reflux) | 80-100°C (Reflux) |
| Reaction Time | 4-24 hours | 2-12 hours |
| Work-up | Extraction with organic solvent or filtration | Acidification to precipitate the product |
| Purification | Recrystallization | Recrystallization |
| Estimated Yield | 70-90% | 80-95% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the hydrolysis of this compound to the corresponding carboxylic acid.
Caption: Experimental workflow for the synthesis of 2-Bromo-5-(trifluoromethyl)benzoic acid.
References
- 1. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
Application Notes and Protocols for High-Yield Synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)benzonitrile is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of three reactive sites: the nitrile group, the bromine atom, and the trifluoromethyl group, which can be strategically manipulated to create complex molecular architectures. The trifluoromethyl group, in particular, is a valuable pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides a detailed experimental protocol for the high-yield synthesis of this compound via a Sandmeyer reaction, a reliable method for converting aromatic amines into aryl halides.[2]
Principle of the Method: The Sandmeyer Reaction
The Sandmeyer reaction is a well-established synthetic transformation that proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] The reaction involves three main steps:
-
Diazotization: The starting aromatic amine, 2-Amino-5-(trifluoromethyl)benzonitrile, is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Radical Formation: The diazonium salt is then introduced to a solution containing a copper(I) salt, such as cuprous bromide (CuBr). The copper(I) species acts as a catalyst, initiating a single electron transfer to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas.
-
Halogenation: The aryl radical abstracts a bromine atom from the copper(II) bromide species formed in the previous step, yielding the desired product, this compound, and regenerating the copper(I) catalyst.
Experimental Setup and Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of the starting material, 2-Amino-5-(trifluoromethyl)benzonitrile, and its subsequent conversion to this compound.
Synthesis of Starting Material: 2-Amino-5-(trifluoromethyl)benzonitrile
While commercially available, 2-Amino-5-(trifluoromethyl)benzonitrile can also be synthesized in high yield. The following protocol is adapted from a similar synthesis of 4-amino-2-(trifluoromethyl)benzonitrile.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Reagent | Commercially Available |
| Ammonia | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ammonium Bisulfate | Reagent | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Sodium Hydroxide | Pellets | Commercially Available |
Equipment:
-
High-pressure reactor
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
To a high-pressure reactor, add 2-Chloro-5-(trifluoromethyl)benzonitrile, toluene, acetic acid, and ammonium bisulfate.
-
Seal the reactor and introduce anhydrous ammonia.
-
Heat the mixture to reflux and maintain for 16 hours.
-
After cooling to room temperature, carefully vent the reactor and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 2-Amino-5-(trifluoromethyl)benzonitrile as a solid (Melting Point: 72-74 °C).
High-Yield Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from a high-yield synthesis of a structurally similar compound, 2-bromo-5-fluorobenzotrifluoride.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-(trifluoromethyl)benzonitrile | Synthesized as above or Commercially Available | --- |
| Hydrobromic Acid (48%) | Reagent | Commercially Available |
| Sodium Nitrite | ACS Reagent | Commercially Available |
| Cuprous Bromide (CuBr) | Reagent | Commercially Available |
| Dichloromethane | HPLC Grade | Commercially Available |
| Sodium Bicarbonate | Reagent | Commercially Available |
| Anhydrous Sodium Sulfate | Reagent | Commercially Available |
Equipment:
-
Two three-necked round-bottom flasks
-
Dropping funnel
-
Mechanical stirrer
-
Low-temperature bath (ice-salt or cryocooler)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (optional)
Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-5-(trifluoromethyl)benzonitrile in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in a low-temperature bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate three-necked flask, prepare a solution of cuprous bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution from the first flask to the cuprous bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to yield a pure solid.
-
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Amino-5-(trifluoromethyl)benzonitrile |
| Diazotization Temperature | 0-5 °C |
| Sandmeyer Reaction Temperature | Room Temperature |
| Catalyst | Cuprous Bromide (CuBr) |
| Solvent | 48% Hydrobromic Acid / Water |
| Reaction Time | 1-2 hours (post-addition) |
Table 2: Expected Yield and Purity
| Product | Expected Yield | Purity | Analytical Method |
| This compound | >75% | >98% | HPLC, GC-MS, NMR |
Note: The expected yield is based on analogous reactions and may require optimization for this specific substrate.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.
Caption: Mechanism of the Sandmeyer bromination reaction.
References
Application Notes and Protocols: Large-Scale Synthesis and Purification of 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis and purification of 2-Bromo-5-(trifluoromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The protocols are based on established chemical principles, including the Sandmeyer reaction, and purification techniques adapted from procedures for structurally similar molecules.
Overview and Chemical Properties
This compound (CAS No. 1483-55-2) is a white to light yellow crystalline solid.[1][2][3][4] Its molecular structure, featuring a bromine atom and a trifluoromethyl group on a benzonitrile core, makes it a versatile building block in organic synthesis. The bromine atom is amenable to various cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules in drug discovery.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃BrF₃N | [3][4] |
| Molecular Weight | 250.02 g/mol | [3][4] |
| Melting Point | 50-51 °C | [4] |
| Boiling Point | 107-115 °C (at 10 torr) | [4] |
| Appearance | White to light yellow crystalline solid | [1][2][3][4] |
| Purity (typical) | ≥97% | [3] |
Synthetic Pathway
The recommended synthetic route for this compound on a large scale is a two-step process starting from 2-amino-5-bromobenzotrifluoride. This involves a diazotization reaction followed by a copper-catalyzed Sandmeyer cyanation.[5][6][7][8]
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are representative and may require optimization for specific large-scale manufacturing equipment and conditions.
Large-Scale Synthesis of this compound
This protocol is adapted from general Sandmeyer reaction procedures for analogous compounds.[9][10][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2-Amino-5-bromobenzotrifluoride | 240.02 | 24.0 | 100 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 39.4 | 400 |
| Sodium Nitrite | 69.00 | 7.6 | 110 |
| Copper(I) Cyanide | 89.56 | 10.7 | 120 |
| Sodium Cyanide | 49.01 | 5.9 | 120 |
| Toluene | - | 120 L | - |
| Water | - | As needed | - |
| Sodium Bicarbonate Solution (5%) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.
-
Addition funnel.
-
Filtration unit.
-
Rotary evaporator.
Procedure:
-
Diazotization:
-
Charge the 100 L reactor with 2-amino-5-bromobenzotrifluoride (24.0 kg, 100 mol) and concentrated hydrochloric acid (39.4 kg, 400 mol).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite (7.6 kg, 110 mol) in water (20 L).
-
Slowly add the sodium nitrite solution to the reactor via the addition funnel, maintaining the temperature between 0 °C and 5 °C.
-
Stir the mixture for an additional 1 hour at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate vessel, prepare a solution of copper(I) cyanide (10.7 kg, 120 mol) and sodium cyanide (5.9 kg, 120 mol) in water (50 L).
-
Heat this solution to 60-70 °C.
-
Carefully and slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous gas evolution (N₂) will occur. Control the addition rate to maintain a steady reaction.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for 2 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add toluene (60 L) and stir for 30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 30 L).
-
Combine the organic layers and wash with 5% sodium bicarbonate solution (2 x 20 L) and then with brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Crystallization
This protocol is based on general crystallization techniques for organic compounds.[2][12][13][14]
Materials and Reagents:
| Reagent | Quantity |
| Crude this compound | From synthesis |
| Heptane | As needed |
| Ethyl Acetate | As needed |
Equipment:
-
Crystallization vessel with stirring and temperature control.
-
Filtration unit (e.g., Nutsche filter).
-
Vacuum oven.
Procedure:
-
Solvent Selection and Dissolution:
-
Transfer the crude product to the crystallization vessel.
-
Add a minimal amount of a suitable solvent system, such as a mixture of heptane and ethyl acetate, to dissolve the crude product at an elevated temperature (e.g., 50-60 °C). The ideal ratio will need to be determined empirically but a starting point could be 10:1 heptane:ethyl acetate.
-
-
Crystallization:
-
Slowly cool the solution with gentle stirring to allow for the formation of crystals. A controlled cooling rate is crucial for obtaining high-purity crystals.
-
Once the solution reaches room temperature, cool it further to 0-5 °C to maximize the yield of the crystallized product.
-
Hold the mixture at this temperature for at least 2 hours.
-
-
Isolation and Drying:
-
Filter the crystals using a Nutsche filter.
-
Wash the filter cake with a small amount of cold heptane to remove residual impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40 °C) until a constant weight is achieved.
-
Table 2: Expected Yield and Purity
| Step | Parameter | Expected Value |
| Synthesis | Yield (crude) | 75-85% |
| Purification | Yield (crystallized) | 85-95% (from crude) |
| Final Product | Purity (by HPLC) | >99% |
Experimental Workflows
Caption: Workflow for the synthesis and work-up of this compound.
Caption: Workflow for the purification of this compound.
Safety Considerations
-
Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4]
-
Reagents: Handle concentrated acids, sodium nitrite, and cyanide compounds with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Cyanide compounds are highly toxic.
-
Reaction Hazards: The diazotization reaction can be exothermic and produce unstable diazonium salts. Strict temperature control is essential. The Sandmeyer reaction involves the evolution of nitrogen gas, which must be safely vented.
Disclaimer: These protocols are intended for informational purposes for qualified individuals and should be adapted and performed with all necessary safety precautions. All procedures should be carried out by trained personnel in a suitable laboratory or manufacturing setting.
References
- 1. nbinno.com [nbinno.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 11. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 12. How To [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 2-Bromo-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-5-(trifluoromethyl)benzonitrile. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve your reaction yields and outcomes.
Troubleshooting and Optimization Guide
This section addresses common problems encountered during the Suzuki coupling of this compound, an electron-deficient aryl bromide.
Q1: My reaction shows low to no conversion of the starting material. What are the most common causes?
A1: Low or no conversion is a frequent issue. The electron-withdrawing nature of the trifluoromethyl (-CF₃) and nitrile (-CN) groups activates the C-Br bond for oxidative addition, but other factors can still inhibit the reaction. Here are the first things to check:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) species are sensitive to air and can degrade over time. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. Consider using a fresh bottle of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The Suzuki reaction must be performed under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the undesirable homo-coupling of the boronic acid partner.[1] Ensure all solvents are thoroughly degassed and the reaction vessel is properly purged.
-
Base Strength and Solubility: The base is critical for activating the boronic acid in the transmetalation step.[1][2] If the base is too weak or insoluble in the reaction medium, this step will be inefficient. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.
-
Reaction Temperature: While the substrate is activated, insufficient temperature can lead to a sluggish reaction. Most Suzuki couplings require heating, typically in the range of 80-110 °C.
Q2: I'm observing significant formation of side products, such as homo-coupling of my boronic acid or debromination of my starting material. How can I minimize this?
A2: Side product formation can significantly reduce the yield of your desired product.
-
Homo-coupling: This side reaction is almost always caused by the presence of oxygen.[1] Rigorous deoxygenation of your reaction setup is the best solution. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas for 15-30 minutes.
-
Protodebromination/Protodeboronation: This occurs when the aryl bromide is replaced by a hydrogen atom (protodebromination) or the boronic acid is replaced by a hydrogen atom (protodeboronation). This is often exacerbated by excess water or insufficiently active catalyst systems. Using anhydrous solvents or a mixed solvent system (e.g., Dioxane/H₂O) with precise water content can help. Using more stable boronic esters (e.g., pinacol esters) instead of boronic acids can also prevent protodeboronation.[1]
Q3: The reaction works, but the yield is consistently moderate (40-60%). How can I optimize it further?
A3: To push a moderate-yield reaction to a high-yield one, a systematic optimization of reaction parameters is necessary. The choice of ligand is often the most critical factor.
-
Ligand Screening: For electron-deficient substrates, standard ligands like triphenylphosphine (PPh₃) may not be optimal. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the catalytic cycle and improve yields.[3]
-
Solvent Choice: The solvent affects the solubility of all components and the kinetics of the reaction. Aprotic solvents like dioxane, toluene, and THF are commonly used, often with a small amount of water to aid in dissolving the base.
-
Base and Reagent Stoichiometry: Ensure you are using an adequate excess of the base (typically 2-3 equivalents) and a slight excess of the boronic acid partner (1.2-1.5 equivalents).
Below is a troubleshooting decision tree to guide your optimization process.
Data Presentation: Recommended Starting Conditions
While every specific substrate pairing requires optimization, the following conditions have proven successful for Suzuki couplings of structurally similar, electron-deficient aryl bromides and can serve as excellent starting points.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ can also be effective but often requires higher loading (5 mol%). |
| Ligand | P(t-Bu)₃ (3-5 mol%) or SPhos (2-4 mol%) | Ligand choice is critical. Bulky, electron-rich ligands are highly recommended. |
| Base | K₃PO₄ (2.2 equiv) or Cs₂CO₃ (2.0 equiv) | Strong, non-nucleophilic bases are preferred for challenging couplings.[3] |
| Solvent | 1,4-Dioxane or Toluene (often with H₂O) | A ratio of 4:1 or 5:1 (organic solvent to water) is a common starting point. |
| Temperature | 90 - 110 °C | Higher temperatures may be needed for less reactive boronic acids. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and side reactions.[4] |
Experimental Protocols
This section provides a detailed, generalized methodology for performing the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The diagram below outlines the standard workflow for setting up, running, and working up a Suzuki coupling reaction.
Detailed Protocol Using Pd(OAc)₂ / SPhos
This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.2 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.2 mmol).
-
Catalyst/Ligand Addition: Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol), and the SPhos ligand (0.04 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling the vessel three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Frequently Asked Questions (FAQs)
Q: Can I use a boronic ester instead of a boronic acid? A: Yes. Boronic esters, particularly pinacol esters, are often more stable than their corresponding boronic acids and are less prone to protodeboronation, which can be a problematic side reaction. They are excellent coupling partners and can be used with similar reaction conditions, sometimes providing higher and more reproducible yields.
Q: Is it necessary to use a ligand with the palladium catalyst? A: While some "ligand-free" protocols exist, they are generally not suitable for challenging substrates. For an electron-deficient and potentially sterically hindered substrate, a ligand is essential to stabilize the palladium catalyst, promote the steps of the catalytic cycle, and prevent catalyst decomposition (e.g., formation of palladium black).
Q: My purification is difficult due to co-eluting impurities. What are they likely to be? A: A common and difficult-to-remove impurity is the homo-coupled product from your boronic acid (a biaryl compound). If you used a boronic acid, residual starting material and the homo-coupled by-product can have similar polarities. Ensuring the reaction goes to completion and is performed under strictly oxygen-free conditions will minimize these impurities. If purification remains an issue, recrystallization may be an effective alternative to chromatography.
References
common side reactions in the synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile
Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is the Sandmeyer reaction.[1][2] This reaction involves the diazotization of an aromatic amine, in this case, 2-amino-5-(trifluoromethyl)benzonitrile, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide ion.
Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?
A2: Temperature control is paramount during the diazotization step, which should be maintained between 0-5°C to prevent the premature decomposition of the diazonium salt.[3] The slow and controlled addition of sodium nitrite is also crucial to avoid a rapid exothermic reaction and the formation of unwanted byproducts. The pH of the reaction mixture should be kept acidic to ensure the stability of the diazonium salt.
Q3: What are the most common side reactions observed in the synthesis of this compound?
A3: Common side reactions include the formation of 2-hydroxy-5-(trifluoromethyl)benzonitrile (phenol formation) through the reaction of the diazonium salt with water, the formation of biaryl compounds via radical coupling, and the formation of azo compounds from the reaction of the diazonium salt with the starting amine.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through extraction followed by column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can also be employed to obtain a high-purity product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction. | 1. Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. 2. Use the freshly prepared diazonium salt solution immediately in the next step. Avoid letting it warm up. 3. Ensure the copper(I) bromide catalyst is active and used in the correct stoichiometric amount. Ensure vigorous stirring during the addition of the diazonium salt to the copper bromide solution. |
| Formation of a Significant Amount of Phenolic Impurity | The diazonium salt is reacting with water. | Maintain a low reaction temperature (0-5°C) throughout the diazotization and Sandmeyer steps. Minimize the amount of water in the reaction mixture where possible. |
| Presence of Azo Compound Impurities | The diazonium salt is coupling with the unreacted starting amine. | Ensure complete diazotization by the slow and controlled addition of sodium nitrite. Maintain a sufficiently acidic environment to protonate the starting amine, reducing its nucleophilicity. |
| Dark-colored Reaction Mixture or Product | Formation of polymeric or tar-like byproducts. | This can result from elevated temperatures or the presence of impurities. Ensure all glassware is clean and reagents are of high purity. Maintain strict temperature control. Purification by column chromatography may be necessary. |
| Incomplete Reaction (Starting Material Remains) | Insufficient amount of diazotizing agent or copper catalyst. | Use a slight excess of sodium nitrite for the diazotization. Ensure the correct molar ratio of the copper(I) bromide catalyst is used. Monitor the reaction progress by TLC or GC to ensure completion. |
Quantitative Data Summary
The following table summarizes typical yields and common side product distributions for the Sandmeyer synthesis of this compound. Please note that these values are illustrative and can vary based on specific reaction conditions.
| Product / Side Product | Typical Yield / Percentage | Analytical Method for Detection |
| This compound | 70-85% | GC-MS, LC-MS, NMR |
| 2-Hydroxy-5-(trifluoromethyl)benzonitrile | 5-15% | GC-MS, LC-MS |
| Azo-coupled byproduct | 1-5% | LC-MS, TLC |
| Biaryl byproduct | < 2% | GC-MS, LC-MS |
Experimental Protocol: Sandmeyer Reaction for this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
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2-Amino-5-(trifluoromethyl)benzonitrile
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Hydrobromic acid (48%)
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Sodium nitrite
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Copper(I) bromide
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Deionized water
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Dichloromethane (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ice
Procedure:
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.
-
Cool the mixture to 0-5°C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
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After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 1.0 eq).
-
Cool this solution to 0°C.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
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Pour the reaction mixture into water and extract with dichloromethane (3 x volumes).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
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Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Diagram 2: Common Side Reaction Pathways
Caption: Formation of common phenolic and azo-coupled side products from the diazonium intermediate.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)benzonitrile and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Bromo-5-(trifluoromethyl)benzonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from incomplete reactions or side reactions during the synthesis. These may include:
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Starting materials: Unreacted precursors from the synthetic route.
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Isomeric byproducts: Formation of other positional isomers depending on the synthetic strategy.
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Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly under strong acidic or basic conditions.
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Debrominated species: Loss of the bromine atom can occur under certain reductive conditions.
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Oxidation products: Aromatic compounds can be prone to oxidation, leading to colored impurities.[1]
Q2: My purified this compound appears colored (e.g., yellow or brown). What is the likely cause and how can I remove the color?
A2: A colored appearance is often indicative of trace oxidized impurities.[1] These can sometimes be removed by recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb the colored species. If recrystallization is ineffective, column chromatography is a more robust method for removing these types of impurities.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Recrystallization Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Oiling out (product separates as an oil instead of crystals) | The solution is too concentrated, or the cooling rate is too fast. | - Add a small amount of hot solvent to the oiled-out mixture to achieve complete dissolution and then allow it to cool more slowly. - Consider using a different solvent system with a lower boiling point. |
| Low recovery of purified product | - The compound is too soluble in the chosen solvent at low temperatures. - Too much solvent was used for dissolution. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Re-evaluate the solvent system for one in which the compound has lower solubility at cold temperatures. |
| Crystals are discolored or appear impure | - Co-crystallization of impurities. - Inefficient removal of colored impurities. | - Perform a second recrystallization. - During the dissolution step, add a small amount of activated charcoal and perform a hot filtration to remove it before cooling. |
| No crystal formation upon cooling | The solution is not supersaturated; too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the product and then attempt to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound. |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor separation of the desired product from impurities | - Inappropriate solvent system (eluent). - Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.[3] - Reduce the amount of crude material loaded onto the column. |
| Product elutes too quickly (low retention) | The eluent is too polar. | - Decrease the proportion of the more polar solvent in the eluent system. |
| Product elutes too slowly or not at all (high retention) | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system (gradient elution) or switch to a more polar solvent mixture. |
| Tailing of the product peak | - Interactions between the compound and the stationary phase (e.g., acidic or basic compounds on silica gel). - Channeling in the column packing. | - For basic compounds, consider adding a small amount of a basic modifier like triethylamine (~0.1%) to the eluent.[3] For acidic compounds, a small amount of acetic acid may be beneficial. - Ensure the column is packed uniformly without any cracks or channels. |
| Presence of insoluble material at the top of the column | The crude sample was not fully dissolved before loading. | - Ensure complete dissolution of the sample in a minimal amount of a suitable solvent before loading. If insolubility is an issue, consider a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | - Simple and cost-effective for removing small amounts of impurities. - Good for obtaining crystalline material. | - May not be effective for separating structurally similar impurities. - Can result in lower yields if the compound has significant solubility in the cold solvent. |
| Flash Column Chromatography | >99% | 70-95% | - Highly effective for separating a wide range of impurities. - Can be used for larger scale purifications. | - More time-consuming and requires more solvent than recrystallization. - Requires optimization of the solvent system. |
Note: The purity and yield values are representative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvent System | Rationale |
| Recrystallization | Hexane/Ethyl Acetate | This compound is typically soluble in ethyl acetate and less soluble in hexane. A mixture allows for good solubility at elevated temperatures and precipitation upon cooling. The ratio should be optimized based on the impurity profile. |
| Flash Column Chromatography | Hexane/Ethyl Acetate Gradient | A gradient of increasing ethyl acetate in hexane is a common starting point for separating compounds of moderate polarity on silica gel.[3] The exact gradient will depend on the TLC analysis of the crude mixture. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until the solution becomes slightly cloudy. This indicates a suitable solvent ratio for recrystallization.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
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Hot Filtration (Optional): If insoluble impurities or color are present, add a small amount of activated charcoal, swirl, and perform a hot filtration through a fluted filter paper into a pre-warmed flask.
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Crystallization: Add hot hexane to the filtrate until slight turbidity persists. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
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TLC Analysis: Develop a TLC of the crude material using various ratios of hexane and ethyl acetate to find a solvent system that gives a retention factor (Rf) of approximately 0.3 for the desired product.
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Column Packing: Prepare a silica gel column, typically with a slurry of silica in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column. Alternatively, use a dry loading method by pre-adsorbing the compound onto a small amount of silica.
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Elution: Begin elution with the determined solvent system. If a gradient is used, gradually increase the polarity by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Combining and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision-making workflow for addressing low purity issues during purification.
References
troubleshooting failed reactions involving 2-Bromo-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 2-Bromo-5-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed reactions and find answers to frequently asked questions regarding the use of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile building block primarily used in the synthesis of pharmaceuticals and agrochemicals.[1] Its bromine atom serves as a reactive site for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[1] The trifluoromethyl group enhances the metabolic stability and lipophilicity of target molecules, which is advantageous in drug design.[1]
Q2: What are the key safety precautions when handling this compound?
A2: It is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, should be worn to prevent skin and eye contact. In case of a spill, use an inert absorbent material like vermiculite and avoid aqueous rinses. Halogenated waste should be segregated and disposed of according to institutional safety protocols.[2]
Q3: How does the trifluoromethyl group affect the reactivity of this compound in cross-coupling reactions?
A3: The trifluoromethyl group is strongly electron-withdrawing. This property can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, electron-deficient aryl bromides may require more electron-rich and sterically hindered phosphine ligands to facilitate the reaction.
Q4: Can the nitrile group interfere with or participate in side reactions during cross-coupling?
A4: Yes, under certain conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, especially in the presence of strong acids or bases at elevated temperatures.[2] It is important to carefully select reaction conditions to minimize this side reaction.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Low or no yield in the Suzuki-Miyaura coupling of this compound with boronic acids is a common issue. The electron-withdrawing nature of the trifluoromethyl group can render the aryl bromide less reactive towards oxidative addition.
Potential Causes and Solutions:
-
Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous, degassed solvents.[3] Consider using a fresh batch of catalyst or an air-stable precatalyst.
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Suboptimal Ligand: The choice of phosphine ligand is critical. For electron-deficient aryl bromides, bulky and electron-rich ligands are often more effective.
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Ineffective Base: The base is crucial for the transmetalation step. A weak base may not be sufficient.
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Protodeboronation of Boronic Acid: The boronic acid can be unstable and undergo hydrolysis to the corresponding arene. Use a slight excess of the boronic acid and ensure the base is anhydrous.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Incomplete conversion in the Buchwald-Hartwig amination of this compound with primary or secondary amines can be due to several factors.
Potential Causes and Solutions:
-
Catalyst Poisoning: While less common than with pyridine substrates, the nitrile group could potentially coordinate to the palladium center, inhibiting catalytic activity. Using bulkier ligands can mitigate this.
-
Incorrect Base Selection: The strength of the base is critical. A base that is too weak may not effectively deprotonate the amine-palladium complex.
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Steric Hindrance: The ortho-bromo substituent can create steric hindrance, particularly with bulky amines. More sterically demanding ligands may be required to facilitate the coupling.
Issue 3: Formation of Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products.
Common Side Products and Prevention:
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Dehalogenation: The bromo substituent is replaced by a hydrogen atom, leading to the formation of 3-(trifluoromethyl)benzonitrile. This can be caused by certain bases or impurities acting as a hydride source.
-
Solution: Use anhydrous, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ and ensure all reagents and solvents are pure and dry.[4]
-
-
Homocoupling of Boronic Acid: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.
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Solution: This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed.[5]
-
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2-Bromo-5-(trifluoromethyl)benzoic acid) or an amide, especially under harsh basic or acidic conditions and high temperatures.
-
Solution: Use milder bases and the lowest effective reaction temperature. If the desired product is the carboxylic acid, this can be achieved intentionally with strong acid or base.[2]
-
Logical Flow for Side Product Identification and Mitigation
Caption: A decision tree for identifying and mitigating common side products.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Other effective ligands include XPhos and RuPhos. |
| Base | K₃PO₄ (2.5 equivalents) | Cs₂CO₃ is also a good alternative. Ensure the base is finely powdered and anhydrous. |
| Solvent | 1,4-Dioxane or Toluene (anhydrous, degassed) | A mixture with water (e.g., 4:1) can sometimes be beneficial. |
| Temperature | 90-110 °C | Monitor for catalyst decomposition (formation of palladium black) at higher temperatures. |
| Typical Yield | 70-95% | Highly dependent on the specific boronic acid used. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) / Xantphos (2-4 mol%) | Other effective ligands include BINAP and Josiphos. |
| Base | NaOtBu (1.4 equivalents) | LHMDS can also be used, especially for base-sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | |
| Temperature | 100-110 °C | |
| Typical Yield | 60-90% | Varies with the amine coupling partner. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).
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Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.
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Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A sequential workflow for a typical Suzuki-Miyaura coupling experiment.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk tube: this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%)).
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Solvent Addition: Add anhydrous and degassed toluene via syringe.
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Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
preventing debromination of 2-Bromo-5-(trifluoromethyl)benzonitrile during reactions
Welcome to the Technical Support Center for 2-Bromo-5-(trifluoromethyl)benzonitrile. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize or prevent debromination during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a common side reaction for this compound?
A1: Debromination is a reductive dehalogenation reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom, leading to the formation of 5-(trifluoromethyl)benzonitrile as an undesired byproduct.[1] The carbon-bromine (C-Br) bond can be cleaved under certain conditions, such as in the presence of reducing agents, some metal catalysts, or at elevated temperatures.[1][2] While the trifluoromethyl group is strongly electron-withdrawing, making the compound suitable for cross-coupling reactions, the reaction conditions required can sometimes favor the competing debromination pathway.[3]
Q2: What reaction conditions are most likely to cause debromination?
A2: Several conditions can trigger the debromination of aryl bromides:
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Reductive Environments: The presence of hydride sources (e.g., sodium borohydride) or catalytic hydrogenation conditions (e.g., Palladium on Carbon with H₂ gas) can readily cleave the C-Br bond.[1][4][5]
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High Temperatures: Elevated temperatures (often >80-100 °C) in the presence of a palladium catalyst and a hydrogen source (which can be a solvent, reagent, or byproduct) can promote this side reaction.[1]
-
Certain Palladium Catalysts/Ligands: Some palladium systems, particularly older generations of catalysts or those prone to forming palladium hydride species, can increase the rate of debromination.
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Photochemical Conditions: In the presence of a base and a hydrogen donor like methanol, UVA irradiation can furnish dehalogenation through a radical chain reaction.[6]
Q3: How can I detect the debrominated byproduct in my reaction mixture?
A3: You can identify the presence of the primary byproduct, 5-(trifluoromethyl)benzonitrile, using standard analytical techniques. HPLC-MS is effective for detecting trace amounts of the debrominated species.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for separating and identifying this more volatile byproduct. Additionally, ¹H NMR spectroscopy can be used to identify characteristic peaks for the byproduct, which will lack the signal pattern of the bromo-substituted ring and show a simpler aromatic proton pattern.
Troubleshooting Guide: Debromination in Palladium-Catalyzed Cross-Coupling Reactions
This section addresses the most common scenario for debromination: during Suzuki-Miyaura, Heck, or other palladium-catalyzed cross-coupling reactions.[8]
Issue: My Suzuki-Miyaura coupling reaction with this compound shows a significant amount of the debrominated byproduct, 5-(trifluoromethyl)benzonitrile.
Below are troubleshooting steps to diagnose and solve the issue, presented in a logical workflow.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow to diagnose and resolve debromination issues.
Detailed Q&A Troubleshooting
Q: My reaction temperature is 90 °C. Could this be the primary cause of debromination?
A: Yes, very likely. High temperatures significantly increase the rate of reductive dehalogenation, a common side reaction in palladium catalysis.[1] Many modern catalyst systems are designed to be highly active at much lower temperatures, from room temperature up to around 65 °C.[9]
-
Recommendation: Lower the reaction temperature to the 40-60 °C range and monitor the reaction progress. If using a highly active modern catalyst, you may even be able to run the reaction at room temperature.[9]
Q: I am using Pd(PPh₃)₄ as the catalyst. Is this a suitable choice?
A: While Pd(PPh₃)₄ is a classic catalyst, it often requires higher temperatures to achieve good conversion rates, which in turn increases the risk of debromination. Modern palladium precatalysts, often paired with bulky, electron-rich phosphine ligands (like those developed by Buchwald or Fu), are far more active and selective at lower temperatures.[9]
-
Recommendation: Switch to a more active, modern catalyst system. This will allow you to lower the reaction temperature and will likely out-compete the debromination side reaction.
Q: Could my choice of base or solvent contribute to the problem?
A: Yes. While the base is necessary to activate the boronic acid in a Suzuki coupling, an excessively strong base or one containing impurities could potentially exacerbate side reactions.[10][11] Similarly, the solvent can be a source of protons for the debromination reaction, especially if not anhydrous.
-
Recommendation: Use a moderate base such as K₂CO₃ or Cs₂CO₃. Ensure you are using high-purity, anhydrous solvents. Degas the solvent thoroughly before use to remove dissolved oxygen.
Q: I've lowered the temperature and changed the catalyst, but still see some debromination. What else can I check?
A: If the problem persists, consider the following:
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Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can degrade the catalyst and alter the reaction mechanism.[1]
-
Reagent Purity: Impurities in your starting material, boronic acid, or base can sometimes act as reducing agents or catalyst poisons.[1] Ensure all reagents are of high purity.
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Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times can lead to increased byproduct formation.
Data Summary: Impact of Reaction Conditions
The following table summarizes the expected trend in product distribution based on the choice of catalyst and reaction temperature, based on general principles of palladium catalysis.
| Catalyst System | Temperature (°C) | Expected Yield of Desired Product | Expected Yield of Debrominated Byproduct |
| Pd(PPh₃)₄ | 90-100 | Moderate to Good | Significant (>15%) |
| Pd(OAc)₂ / SPhos | 60-80 | Good to Excellent | Low to Moderate (5-15%) |
| SPhos Pd G3 Precatalyst | 25-45 | Excellent | Minimal (<5%) |
Recommended Experimental Protocol
Low-Temperature Suzuki-Miyaura Coupling of this compound
This protocol is optimized to minimize debromination by using a modern, highly active catalyst at a low temperature.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1 or 2-MeTHF/Water 2:1)[9]
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 45 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is often complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Competing Reaction Pathways
The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing reductive dehalogenation (debromination) pathway.
Caption: The desired catalytic cycle versus the competing debromination pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Bromo-5-(trifluoromethoxy)benzonitrile|CAS 1804402-93-4 [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
solvent effects on the reactivity of 2-Bromo-5-(trifluoromethyl)benzonitrile
Welcome to the Technical Support Center for experiments involving 2-Bromo-5-(trifluoromethyl)benzonitrile . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the impact of solvents on the reactivity of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for this compound, and how do solvents influence them?
A1: this compound is primarily used in two major types of reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) at the bromine position and Nucleophilic Aromatic Substitution (SNAr) reactions.[1] The choice of solvent is critical as it can significantly influence reaction rates and even determine the predominant reaction pathway.
-
For Suzuki Cross-Coupling: Aprotic solvents such as toluene, dioxane, or THF are commonly used.[2] The polarity and coordinating ability of the solvent can affect the stability and activity of the palladium catalyst.
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents like DMSO, DMF, and acetonitrile are highly preferred.[3] These solvents solvate the cation of the nucleophile's salt but leave the anion (the nucleophile) "naked" and more reactive, thereby accelerating the reaction.[4] Protic solvents (e.g., water, alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.[3][5]
Q2: Why is my Suzuki coupling reaction showing low or no conversion?
A2: Low conversion in Suzuki coupling is a common issue. Several factors, many of which are solvent-related, could be the cause:
-
Inadequate Degassing: The palladium(0) catalyst is sensitive to oxygen. Ensure the solvent and reaction mixture are thoroughly deoxygenated by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2]
-
Solvent Purity: The presence of water or other impurities in the solvent can deactivate the catalyst and decompose the boronic acid reagent. Using anhydrous solvents is generally recommended.[2][6]
-
Poor Reagent Solubility: If the reactants or base are not sufficiently soluble in the chosen solvent, the reaction will be slow. Consider a different solvent system or a co-solvent to improve solubility.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. Typical temperatures for Suzuki couplings range from 80-120 °C.[2]
Q3: I am observing significant homo-coupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?
A3: Homo-coupling is a frequent side reaction where two boronic acid molecules couple with each other. This is often promoted by the presence of oxygen or Pd(II) species.[7]
-
Solvent and Base System: Changing the solvent or base can sometimes suppress homo-coupling.[2]
-
Thorough Degassing: As mentioned, minimizing oxygen in the reaction is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to side reactions like homo-coupling.[7]
-
Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can sometimes help minimize its concentration at any given time, reducing the rate of homo-coupling.
Q4: My Nucleophilic Aromatic Substitution (SNAr) reaction is very slow. What can I do to increase the rate?
A4: The rate of an SNAr reaction is highly dependent on the solvent.
-
Switch to a Polar Aprotic Solvent: If you are using a polar protic solvent (like ethanol or methanol), switching to a polar aprotic solvent (like DMSO or DMF) can increase the reaction rate by several orders of magnitude.[4] These solvents enhance the nucleophile's reactivity.[3]
-
Ensure Anhydrous Conditions: Water can compete with your nucleophile and also solvate it, reducing its effectiveness. Use anhydrous solvents for the best results.[6]
-
Increase Temperature: Gently heating the reaction can increase the rate, but be cautious of potential side reactions.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki Coupling Reaction
If you are experiencing low yields in your Suzuki coupling reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Problem 2: Side Product Formation in Nucleophilic Aromatic Substitution (SNAr)
Unexpected side products can complicate purification and reduce the yield of the desired product. Use this guide to diagnose potential issues.
-
Issue: Reaction with Solvent
-
Cause: If you are using a potentially nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself may compete with your intended nucleophile.[3]
-
Solution: Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
-
Issue: Multiple Substitution Products
-
Cause: While the trifluoromethyl and nitrile groups strongly direct substitution, under harsh conditions (high temperature, very strong nucleophile), substitution at other positions or reaction with the nitrile group might occur.
-
Solution: Lower the reaction temperature and use a slight excess of the nucleophile rather than a large excess. Monitor the reaction closely using TLC or LC-MS to stop it once the starting material is consumed.[8]
-
Data Presentation
Table 1: Typical Solvent and Base Systems for Suzuki Coupling Reactions[2][9]
This table provides starting points for optimizing the Suzuki coupling of this compound with various boronic acids.
| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Outcome |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Moderate to Good |
| Pd(OAc)₂ (2) | K₂CO₃ (2) | Toluene | 110 | Good to Excellent |
| Pd₂(dba)₃ (1.5) / SPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100-110 | Good to Excellent |
| PdCl₂(dppf) (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | Good |
Table 2: Relative Rate of Nucleophilic Substitution in Different Solvents[3]
This data illustrates the dramatic effect of solvent choice on nucleophilic substitution reaction rates. The trend is directly applicable to SNAr reactions with this compound.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (approx.) |
| Methanol | Polar Protic | 33 | 1 |
| Ethanol | Polar Protic | 24 | ~0.3 |
| Acetonitrile | Polar Aprotic | 38 | ~5000 |
| DMF | Polar Aprotic | 37 | ~2800 |
| DMSO | Polar Aprotic | 49 | ~1300 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the coupling of this compound with an arylboronic acid.[2][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki coupling.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a method for the reaction of this compound with a nucleophile (e.g., an amine or alcohol).[10]
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., amine, phenol) (1.1-1.5 equiv)
-
Base (if required, e.g., K₂CO₃, DIPEA) (1.5-2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile and base in the anhydrous solvent.
-
Add the this compound to the mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 2-Bromo-5-(trifluoromethyl)benzonitrile
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing temperature control in exothermic reactions involving 2-Bromo-5-(trifluoromethyl)benzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Are reactions involving this compound typically exothermic?
A1: Yes, several common and powerful reactions utilizing this compound are known to be exothermic, meaning they release significant heat. Key examples include Palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), Grignard reagent formation, and certain nucleophilic aromatic substitution (SNAr) reactions. The heat is generated from the net energy difference between the breaking of weaker bonds in the reactants and the formation of stronger bonds in the products.
Q2: What are the primary risks associated with poor temperature control in these reactions?
A2: The primary risk is a thermal runaway , a situation where the rate of heat generation from the reaction exceeds the rate of heat removal. This can lead to a rapid, uncontrolled increase in temperature and pressure within the reaction vessel. Consequences of a thermal runaway can include:
-
Boiling of low-boiling point solvents , leading to a dangerous pressure buildup.
-
Decomposition of reagents, solvents, or products , which can generate gas and further increase pressure.
-
Violent ejection of vessel contents or, in severe cases, vessel rupture or explosion .
-
Formation of hazardous byproducts due to side reactions that become dominant at elevated temperatures.
Q3: What are the key signs that my reaction is becoming too exothermic?
A3: Be vigilant for the following indicators of a potential loss of temperature control:
-
A rapid, unexpected rise in the internal reaction temperature that does not stabilize with standard cooling.
-
A sudden increase in pressure observed on a manometer or pressure gauge.
-
Vigorous, uncontrolled refluxing of the solvent.
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected protocol.
-
Gas evolution from the reaction mixture.
Q4: How can I proactively manage the exothermic nature of these reactions?
A4: Proactive management is crucial for safety. Key strategies include:
-
Controlled Reagent Addition: Instead of adding all reagents at once, use a dropping funnel or a syringe pump to add the most reactive component slowly to the reaction mixture. This allows the cooling system to dissipate the heat as it is generated.
-
Adequate Cooling: Ensure your reaction vessel is equipped with an appropriate cooling bath (e.g., ice-water, dry ice/acetone) or a cryostat capable of maintaining the target temperature.
-
Monitoring: Always use a thermometer or thermocouple to monitor the internal temperature of the reaction, not just the bath temperature.
-
Inert Atmosphere: Many of these reactions are sensitive to air and moisture. Performing them under an inert atmosphere (e.g., Nitrogen or Argon) not only improves yield but can also prevent unwanted, potentially exothermic side reactions.
-
Appropriate Scale: Before attempting a large-scale reaction, perform a small-scale trial to understand its thermal profile.
Q5: Is flow chemistry a viable option for controlling these reactions?
A5: Absolutely. Flow chemistry is an excellent strategy for managing highly exothermic reactions. By pumping the reactants through small, temperature-controlled tubes or channels, several safety advantages are realized. The high surface-area-to-volume ratio allows for extremely efficient heat transfer, virtually eliminating the risk of thermal runaway. This enables reactions to be run safely at temperatures that would be hazardous in a traditional batch setup.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to temperature control.
| Problem | Potential Cause | Recommended Solution |
| Rapid temperature spike upon adding a reagent (e.g., organometallic, base). | The reaction is highly exothermic, and the rate of addition is too fast for the cooling system to handle. | 1. Immediately slow or stop the addition. 2. Ensure the cooling bath is at the correct temperature and making good contact with the flask. 3. For future runs, dilute the reagent being added and/or slow the addition rate significantly. Use a syringe pump for precise control. |
| The reaction temperature slowly creeps up despite the cooling bath being at the set temperature. | The reaction is generating heat faster than it can be removed. This could be due to an oversized reaction scale for the cooling capacity or insufficient heat transfer. | 1. Improve stirring to increase heat transfer to the vessel walls. 2. Lower the temperature of the cooling bath. 3. If the temperature continues to rise, prepare a more potent cooling bath (e.g., dry ice/acetone) for emergency quenching. 4. For future experiments, reduce the reaction scale or use a larger flask to increase the surface area for cooling. |
| A delayed exotherm occurs; the reaction is sluggish at first, then suddenly accelerates. | An induction period may be present, after which the reaction rate increases dramatically. This can lead to the accumulation of unreacted reagents, which then react quickly. | 1. Maintain diligent temperature monitoring even if the reaction appears slow to start. 2. On a small scale, identify the approximate induction period and ensure the cooling capacity is sufficient for the subsequent exotherm. 3. Consider adding a small amount of the product or an initiator from a previous successful batch to bypass the induction period, but do so with extreme caution and on a small scale first. |
| The reaction mixture turns black, and the temperature changes unexpectedly. | This often indicates catalyst decomposition (e.g., formation of palladium black in cross-coupling reactions). Catalyst decomposition can be caused by excessive temperatures. | 1. Ensure the reaction temperature does not exceed the recommended range for the catalyst system.[1] 2. Check for impurities in reagents or solvents that might be poisoning the catalyst. 3. Ensure a strictly inert atmosphere is maintained, as oxygen can contribute to catalyst degradation. |
Quantitative Data on Reaction Exotherms
While specific calorimetric data for reactions involving this compound is not widely published, the following table provides data for analogous palladium-catalyzed cross-coupling reactions to illustrate the potential magnitude of heat release. This data is critical for assessing thermal hazards before scale-up.
| Reaction Type | Reactants (Analogous System) | Heat of Reaction (ΔH) | Adiabatic Temp. Rise (ΔTad) | Reference |
| α-Arylation | Aryl Halide + Ketone | -221 kJ/mol | 62.0 °C | Purdue University Presentation |
| Suzuki Coupling | Aryl Halide + Boronic Acid | -191 kJ/mol | 84 °C | Purdue University Presentation |
Note: ΔTad is the theoretical temperature increase if no heat is lost to the surroundings. A high value indicates a significant risk of thermal runaway.
Key Experimental Protocols
Below are generalized protocols for common exothermic reactions involving this compound, with an emphasis on temperature control.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical setup for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene)
-
Schlenk flask, condenser, magnetic stirrer, thermometer/thermocouple
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle and cooling bath (ice-water)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a stir bar and condenser, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Begin stirring and slowly heat the reaction mixture to the target temperature (typically 80-100 °C). Crucially, monitor the internal temperature. Some initial exotherm may be observed as the catalyst becomes active. Be prepared to apply cooling with an ice bath if the temperature rises too quickly.
-
Reaction: Maintain the target temperature and monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature before exposing it to air. Proceed with a standard aqueous work-up and purification.
Protocol 2: Grignard Reagent Formation
This protocol describes the formation of the Grignard reagent, which is highly exothermic and moisture-sensitive.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.1 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Initiator (e.g., a small crystal of iodine)
-
Three-neck flask, dropping funnel, condenser, thermometer/thermocouple
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Flame-dry all glassware and allow it to cool under a stream of inert gas. Place the magnesium turnings and iodine crystal in the flask.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound in anhydrous THF to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Controlled Addition: Once initiated, immediately begin cooling the flask to a low temperature (e.g., -15 °C to 0 °C). Slowly add the remaining aryl bromide solution from the dropping funnel at a rate that maintains a steady internal temperature. A significant exotherm will occur, and the addition rate is the primary means of control.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0 °C or room temperature) for an additional 1-2 hours to ensure full conversion.
-
Usage: The resulting Grignard reagent is ready for use in a subsequent reaction and should typically be used immediately.
Visualizations
The following diagrams illustrate key workflows for managing temperature control.
References
identifying and removing impurities from 2-Bromo-5-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-(trifluoromethyl)benzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on identifying and removing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route and purification methods used. The most common synthesis involves the Sandmeyer reaction of 2-amino-4-(trifluoromethyl)benzonitrile.[1][2] Potential impurities originating from this process include:
-
Starting Materials: Unreacted 2-amino-4-(trifluoromethyl)benzonitrile or its diazonium salt precursor.
-
Side-Reaction Products:
-
Phenolic Impurities: Formation of 2-hydroxy-5-(trifluoromethyl)benzonitrile can occur through the reaction of the diazonium salt with water.
-
Debrominated Impurity: 3-(Trifluoromethyl)benzonitrile can be formed as a byproduct.
-
Biaryl Impurities: Coupling of the aryl radical intermediate during the Sandmeyer reaction can lead to the formation of biaryl compounds.[1]
-
-
Hydrolysis Products:
-
2-Bromo-5-(trifluoromethyl)benzamide: Partial hydrolysis of the nitrile group can occur in the presence of water, especially under acidic or basic conditions.
-
2-Bromo-5-(trifluoromethyl)benzoic acid: Complete hydrolysis of the nitrile group will yield the corresponding carboxylic acid.
-
Q2: What analytical techniques are recommended for identifying impurities in my sample of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main component and its impurities. A reverse-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and provides structural information from the mass spectra.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information that can help in the unambiguous identification of impurities. Comparing the spectra of your sample with those of the pure compound and suspected impurities is a definitive way to identify them.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying non-volatile impurities.[5]
Troubleshooting Guides
Issue 1: My purified this compound shows extra peaks in the aromatic region of the ¹H NMR spectrum.
This issue often points to the presence of aromatic impurities. The following table summarizes potential impurities and their expected ¹H NMR characteristics to aid in identification.
| Impurity | Potential ¹H NMR Signals |
| 2-amino-4-(trifluoromethyl)benzonitrile (Starting Material) | Aromatic protons will be in a different chemical shift environment compared to the product. The presence of broad amine protons (NH₂) may also be observed. |
| 2-hydroxy-5-(trifluoromethyl)benzonitrile (Phenolic Impurity) | Aromatic protons will have distinct chemical shifts. A broad singlet for the hydroxyl (-OH) proton will be present, which is exchangeable with D₂O. |
| 3-(Trifluoromethyl)benzonitrile (Debrominated Impurity) | The aromatic proton signals will show a different splitting pattern and chemical shifts due to the absence of the bromine atom. |
| 2-Bromo-5-(trifluoromethyl)benzamide (Hydrolysis Product) | The aromatic protons will have similar chemical shifts to the product, but two broad singlets corresponding to the amide (-CONH₂) protons will be visible. |
| 2-Bromo-5-(trifluoromethyl)benzoic acid (Hydrolysis Product) | Aromatic proton signals will be present, along with a very broad singlet for the carboxylic acid (-COOH) proton, typically downfield. |
Troubleshooting Workflow for Aromatic Impurities
Caption: Troubleshooting workflow for identifying aromatic impurities.
Issue 2: My product is an oil or fails to crystallize properly during recrystallization.
This common issue can be caused by several factors, including the choice of solvent, the presence of significant impurities, or the cooling rate.
Troubleshooting Guide for Recrystallization Problems
| Problem | Possible Cause | Recommended Solution |
| Oiling Out | The compound is too soluble in the chosen solvent, or the solution is too concentrated. The cooling rate might be too fast. | - Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly. - Ensure the solution is not supersaturated before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystal Formation | The solution is not saturated enough. | - Evaporate some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of the pure compound if available. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities.
Methodology:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, ethanol). A good two-solvent system consists of a solvent in which the compound is highly soluble (e.g., dichloromethane, ethyl acetate) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (or the more soluble solvent of a two-solvent system).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly boil the solution.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Two-Solvent System: To the hot solution, add the anti-solvent dropwise with swirling until the solution becomes faintly cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Protocol 2: Purification by Column Chromatography
Column chromatography is suitable for separating compounds with different polarities and is effective for removing impurities that are difficult to remove by recrystallization.
Methodology:
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ideal eluent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel, then gently tap to pack it evenly. Add a layer of sand on top.
-
Wet Packing (Slurry): Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to settle, ensuring there are no air bubbles. Add a layer of sand on top.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the solution onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin elution with the determined solvent system. If the separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Protocol 3: Purification by Vacuum Distillation
For liquid impurities or a thermally stable product, vacuum distillation can be an effective purification method.[6][7][8] For a related compound, 2-bromo-5-fluorobenzotrifluoride, vacuum distillation at 110-120°C under 40 mmHg has been reported to yield a product with 99% purity.[9]
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand the vacuum. Use a stirring bar or capillary for smooth boiling.
-
Pressure and Temperature: The boiling point of this compound will be significantly lower under vacuum. A nomograph can be used to estimate the boiling point at a given pressure.
-
Distillation:
-
Apply vacuum to the system and begin gentle heating and stirring.
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the fraction that distills over at a constant temperature and pressure. This is the purified product.
-
Stop the distillation before the distilling flask runs dry to avoid the concentration of potentially unstable residues.
-
-
Isolation: Carefully release the vacuum and collect the purified liquid.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data on the potential effectiveness of each purification method. Actual results will vary based on the initial purity of the sample and the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Expected Yield (Illustrative) |
| Recrystallization | 95% | >99% | 70-90% |
| Column Chromatography | 85-95% | >99.5% | 60-85% |
| Vacuum Distillation | 90% | >99% | 75-95% |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-5-(trifluoromethoxy)benzonitrile|CAS 1804402-93-4 [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
workup procedures for reactions containing 2-Bromo-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-(trifluoromethyl)benzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a bromine atom, a trifluoromethyl group, and a nitrile moiety, allows for a variety of chemical transformations. The bromine atom is an excellent handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of complex molecular architectures.[1] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of target compounds, which are crucial properties in drug design.[1]
Q2: What are the key safety precautions when handling this compound?
A2: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
Q3: Can the nitrile group undergo hydrolysis during workup?
A3: Yes, the nitrile group can be sensitive to both acidic and basic conditions, potentially leading to hydrolysis to the corresponding amide or carboxylic acid. This is a crucial consideration during reaction workup. If the nitrile functionality is to be retained, prolonged exposure to strong acids or bases at elevated temperatures should be avoided. Neutral or mildly acidic/basic aqueous washes are recommended.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, challenges can arise, particularly with electron-deficient aryl bromides like this compound.
Problem 1: Low or No Conversion to the Desired Product
-
Possible Cause: Inefficient catalyst system. While the electron-withdrawing nature of the trifluoromethyl and nitrile groups can facilitate oxidative addition, the choice of palladium catalyst and ligand remains critical.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: If standard catalysts like Pd(PPh₃)₄ are ineffective, consider using more robust systems. Buchwald-type palladacycle precatalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective for challenging substrates.[1]
-
Base Selection: The base is crucial for the transmetalation step. Ensure the base is sufficiently strong and soluble in the reaction medium. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent.
-
Solvent System: The polarity of the solvent can significantly impact reaction rates. Toluene, dioxane, and DMF, often with an aqueous co-solvent, are commonly used. Ensure solvents are anhydrous and properly degassed.
-
Reaction Temperature: If the reaction is sluggish, a gradual increase in temperature (e.g., to 80-110 °C) may be necessary. Monitor for potential decomposition at higher temperatures.
-
Problem 2: Formation of Significant Side Products
-
Possible Cause: Competing side reactions such as hydrodehalogenation (loss of bromine), protodeboronation of the boronic acid, or homocoupling of the starting materials.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). Oxygen can promote homocoupling and catalyst degradation. Thoroughly degas all solvents and reagents.
-
Purity of Reagents: Use high-purity starting materials. Impurities in the boronic acid or aryl halide can lead to side reactions.
-
Minimizing Hydrodehalogenation: This side product arises from the replacement of the bromine atom with hydrogen. This can be influenced by the solvent, base, and ligand. Screening different reaction conditions may be necessary to minimize this pathway.
-
Quantitative Data for Suzuki-Miyaura Coupling (Representative)
| Parameter | Condition 1 | Condition 2 | Notes |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | |
| Boronic Acid | Arylboronic acid (1.2 - 1.5 eq) | Heteroarylboronic acid (1.2 - 1.5 eq) | |
| Palladium Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Catalyst choice is critical and may require screening. |
| Ligand | - | SPhos (4 mol%) | Bulky, electron-rich ligands can improve yields. |
| Base | K₂CO₃ (2.0 - 3.0 eq) | K₃PO₄ (2.0 - 3.0 eq) | Base selection is crucial for efficient transmetalation. |
| Solvent | Toluene/Water (4:1) | Dioxane/Water (4:1) | Biphasic systems are common. Solvents must be degassed. |
| Temperature | 90 - 100 °C | 100 - 110 °C | |
| Reaction Time | 6 - 12 hours | 12 - 24 hours | Monitor by TLC or LC-MS. |
| Purified Yield | 75 - 90% | 70 - 85% | Yields are dependent on the specific coupling partners. |
| Purification | Column chromatography (Hexane/Ethyl Acetate) | Column chromatography (Hexane/Ethyl Acetate) |
Experimental Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The electron-deficient nature of this compound generally makes it a good substrate for this reaction.
Problem: Incomplete Reaction or Low Yield
-
Possible Cause: Suboptimal reaction conditions, including catalyst, ligand, base, or solvent.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is paramount. For electron-deficient aryl bromides, bulky and electron-rich ligands such as Xantphos, BrettPhos, or Josiphos-type ligands often provide excellent results.
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under anhydrous conditions.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. The solubility of the amine and other reagents should be considered.
-
Temperature Control: While many Buchwald-Hartwig reactions proceed at elevated temperatures (80-120 °C), excessive heat can lead to catalyst decomposition. If palladium black is observed, consider lowering the temperature and extending the reaction time.
-
Quantitative Data for Buchwald-Hartwig Amination (Representative)
| Parameter | Condition 1 | Condition 2 | Notes |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | |
| Amine | Primary or secondary amine (1.1 - 1.5 eq) | Aniline derivative (1.1 - 1.5 eq) | |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-3 mol%) | Pre-catalyst choice can influence reaction efficiency. |
| Ligand | Xantphos (2-4 mol%) | BrettPhos (3-5 mol%) | Ligand selection is critical for success. |
| Base | NaOtBu (1.4 - 2.0 eq) | Cs₂CO₃ (2.0 - 3.0 eq) | Strong, non-nucleophilic bases are often required. |
| Solvent | Toluene | Dioxane | Anhydrous and degassed solvents are essential. |
| Temperature | 100 - 110 °C | 100 - 110 °C | |
| Reaction Time | 12 - 24 hours | 16 - 24 hours | Monitor by TLC or LC-MS. |
| Purified Yield | 80 - 95% | 75 - 90% | Yields are highly dependent on the amine coupling partner. |
| Purification | Column chromatography (Hexane/Ethyl Acetate) | Column chromatography (Hexane/Ethyl Acetate) |
Catalytic Cycle for Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
Problem: Homocoupling of the Terminal Alkyne (Glaser Coupling)
-
Possible Cause: The presence of oxygen and/or an excess of the copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen.
-
Copper(I) Source: Use a high-purity source of Cu(I), such as CuI. The amount of copper co-catalyst should be minimized (typically 1-5 mol%).
-
Amine Base: The amine base (e.g., triethylamine or diisopropylamine) also serves as the solvent in many cases. Ensure it is anhydrous and of high purity.
-
Quantitative Data for Sonogashira Coupling (Representative)
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | |
| Terminal Alkyne | Terminal alkyne (1.1 - 1.5 eq) | |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | |
| Copper Co-catalyst | CuI (1-5 mol%) | |
| Base/Solvent | Triethylamine or Diisopropylamine | Must be anhydrous. |
| Temperature | Room Temperature to 60 °C | The reaction is often exothermic. |
| Reaction Time | 2 - 16 hours | Monitor by TLC or LC-MS. |
| Purified Yield | 85 - 95% | Yields are generally high for this reaction. |
| Purification | Column chromatography (Hexane/Ethyl Acetate) |
A patent describing a Sonogashira reaction with this compound (CAS 1483-55-2) and trimethylsilylacetylene utilized tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide as catalysts in triethylamine at 80°C for 4 hours under an inert atmosphere.
Experimental Protocols
General Workup Procedure for Cross-Coupling Reactions
-
Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. The reaction can be quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Filtration: If solid byproducts (e.g., inorganic salts) or palladium black have formed, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite. Wash the celite pad with additional organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes. Recrystallization can also be an effective purification method for solid products.
Protocol for Hydrolysis of the Nitrile Group to a Carboxylic Acid
In some synthetic routes, the conversion of the nitrile to a carboxylic acid is desired.
-
Reaction Setup: Dissolve the 2-substituted-5-(trifluoromethyl)benzonitrile in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
-
Hydrolysis: Add an excess of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed. This may take several hours.
-
Workup (Acidic Hydrolysis): Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. If no solid forms, concentrate the mixture to remove the organic solvent, and then extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
-
Workup (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid. The solid can then be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted with an organic solvent.
References
Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in cross-coupling reactions involving 2-Bromo-5-(trifluoromethyl)benzonitrile. The information is designed to help you diagnose and resolve problems in your experiments, leading to improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) with this compound has stalled or is giving very low yields. What are the likely causes?
A1: Low yields or stalled reactions are often symptomatic of catalyst deactivation or poisoning. For palladium-catalyzed cross-coupling reactions, several factors can contribute to this issue:
-
Presence of Impurities: Trace impurities in your starting materials (this compound, coupling partner), reagents (base, solvents), or from the reaction setup can act as potent catalyst poisons. Common culprits include sulfur compounds, water, oxygen, and other coordinating species.
-
Substrate-Related Inhibition: The nitrile group (-CN) on your substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle. While often a reversible and weak interaction, under certain conditions, it can contribute to lower reaction rates.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, leading to the formation of inactive palladium species (palladium black).
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or catalyst/ligand ratio can lead to side reactions or catalyst decomposition.
Q2: What are the most common catalyst poisons I should be aware of?
A2: Palladium catalysts are sensitive to a variety of substances that can act as poisons by strongly binding to the metal center and blocking active sites. Key poisons to consider are:
-
Sulfur Compounds: Even at parts-per-million (ppm) levels, sulfur-containing impurities (e.g., from starting materials or solvents) can irreversibly poison palladium catalysts.
-
Water and Oxygen: While some cross-coupling reactions tolerate small amounts of water, excess water can lead to unwanted side reactions and catalyst deactivation. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides.
-
Excess Cyanide: In cyanation reactions, an excess of the cyanide source can lead to the formation of stable and inactive palladium-cyanide complexes, effectively shutting down the catalytic cycle.[1][2][3]
-
Coordinating Functional Groups: Functional groups on the substrate or coupling partner, such as unprotected thiols, and in some cases, the nitrile group itself, can coordinate to the palladium catalyst and inhibit its activity.[4]
Q3: Can the this compound substrate itself poison the catalyst?
A3: The benzonitrile moiety of your substrate has the potential to act as a weak coordinating ligand to the palladium center.[4] This interaction is generally considered reversible and less detrimental than poisoning by strong Lewis bases like sulfur compounds. However, in combination with other suboptimal conditions, it could contribute to a decrease in the overall reaction rate. The electron-withdrawing nature of the trifluoromethyl and nitrile groups makes the aryl bromide more susceptible to oxidative addition, which is a positive factor. However, the potential for nitrile coordination should be considered, especially if you are observing consistently low reaction rates.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
This is a common issue when attempting to form a C-C bond using a boronic acid or ester. The following troubleshooting guide will help you identify and address the potential causes.
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling reactions.
Quantitative Data Summary: Impact of Water on Suzuki Coupling Yield (Illustrative)
The presence of water can have a significant impact on the yield of Suzuki coupling reactions, particularly with electron-deficient aryl bromides. The following table provides illustrative data on how varying water content can affect the reaction outcome.
| Entry | Aryl Bromide (Analogous to Target) | Water Content in Solvent | Yield (%) | Reference (Adapted) |
| 1 | 4-Bromobenzonitrile | Anhydrous | 92 | [2] |
| 2 | 4-Bromobenzonitrile | 1% (v/v) | 85 | [2] |
| 3 | 4-Bromobenzonitrile | 5% (v/v) | 65 | [2] |
| 4 | 4-Bromobenzonitrile | 10% (v/v) | 40 | [2] |
Note: This data is for illustrative purposes and highlights the general trend of decreasing yield with increasing water content for a similar electron-deficient aryl bromide.
Issue 2: Inconsistent Results in Buchwald-Hartwig Amination
The formation of a C-N bond using an amine coupling partner can be sensitive to various factors, leading to inconsistent yields between batches.
Troubleshooting Guide for Inconsistent Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Reaction stalls after initial conversion | Progressive catalyst deactivation by an impurity. | Purify the amine or aryl bromide. Consider adding the amine slowly over the course of the reaction. |
| Formation of palladium black | Catalyst decomposition. | Use a more stable pre-catalyst. Lower the reaction temperature. Ensure a proper ligand-to-metal ratio (typically 1.5:1 to 2:1). |
| Low yield with primary amines | Competitive hydrodehalogenation. | Use a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine ligand).[5] |
| Variable yields between runs | Inconsistent exclusion of air and moisture. | Ensure all reagents and solvents are rigorously dried and degassed. Use a glovebox or Schlenk line techniques. |
Logical Relationship: Problem, Cause, and Solution in Buchwald-Hartwig Amination
Caption: The relationship between a common problem, its potential causes, and corresponding solutions.
Issue 3: Failure of Sonogashira Coupling
Coupling with a terminal alkyne can be particularly sensitive to catalyst poisoning and reaction conditions.
Troubleshooting Guide for Failed Sonogashira Coupling
| Observation | Potential Cause | Recommended Action |
| No reaction, starting materials recovered | Inactive catalyst system. | Use fresh Pd and Cu(I) sources. Ensure the base is appropriate and sufficiently strong to deprotonate the alkyne.[6] |
| Formation of alkyne homocoupling product (Glaser coupling) | Presence of oxygen. | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen). |
| Reaction starts but does not go to completion | Catalyst poisoning by impurities in the alkyne or aryl halide. | Purify the starting materials by distillation, recrystallization, or column chromatography. |
| Formation of a black precipitate (palladium black) | Catalyst decomposition. | Lower the reaction temperature. Consider a different phosphine ligand or a ligand-free protocol if applicable. |
Quantitative Data Summary: Effect of Catalyst Loading and Temperature on Sonogashira Coupling (Illustrative)
The following table provides representative data on how catalyst loading and temperature can influence the yield of a Sonogashira coupling with an aryl bromide.
| Entry | Pd Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference (Adapted) |
| 1 | 5 | 25 | 45 | [6] |
| 2 | 5 | 50 | 85 | [6] |
| 3 | 2 | 50 | 70 | [6] |
| 4 | 1 | 50 | 55 | [6] |
Note: This data is for a generic Sonogashira reaction and is intended to illustrate the importance of optimizing these parameters.
Experimental Protocols
Protocol 1: Diagnostic Experiment to Test for Catalyst Poisoning by a Reagent
This experiment can help determine if one of your starting materials or reagents is poisoning the catalyst.
-
Set up a standard "control" reaction: Run a small-scale cross-coupling reaction that is known to work well in your lab with reliable, pure reagents.
-
Run a parallel reaction with the suspect reagent: Set up an identical reaction, but replace one of the "known good" reagents with the batch you suspect might be contaminated (e.g., the this compound from a new supplier).
-
"Spiking" experiment: Set up a third reaction using all the "known good" reagents, but add a small amount (e.g., 5-10 mol%) of the suspect reagent.
-
Monitor all three reactions: Compare the reaction progress by TLC or LC-MS. If the reactions with the suspect reagent (2 and 3) show significantly lower conversion than the control reaction (1), it is a strong indication of catalyst poisoning from that reagent.
Protocol 2: Purification of this compound from Potential Catalyst Poisons
If you suspect your starting material is the source of the poison, purification is necessary.
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto the column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), monitoring the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: General Procedure for Solvent Purification and Degassing
Properly prepared solvents are crucial for successful cross-coupling reactions.
-
Drying:
-
Use a solvent purification system (e.g., passing the solvent through columns of activated alumina) if available.
-
Alternatively, dry solvents over appropriate drying agents (e.g., sodium/benzophenone for THF and toluene; calcium hydride for DMF) and distill under an inert atmosphere.
-
-
Degassing:
-
Freeze-Pump-Thaw: For the most rigorous removal of dissolved gases, subject the dried solvent to at least three freeze-pump-thaw cycles.
-
Sparging: Bubble a stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. This is a less rigorous but often sufficient method.
-
Catalytic Cycle and Points of Poisoning
Caption: A simplified catalytic cycle for cross-coupling reactions, highlighting how poisons can deactivate the catalyst at various stages.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nva.sikt.no [nva.sikt.no]
- 5. DSpace [dr.lib.iastate.edu]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Brominated Benzonitriles for Researchers and Drug Development Professionals
An In-depth Analysis of 2-Bromo-5-(trifluoromethyl)benzonitrile and its Analogs in Key Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science research, brominated benzonitriles serve as pivotal building blocks for the synthesis of complex molecular architectures. Their utility is largely defined by their reactivity in transition metal-catalyzed cross-coupling reactions. This guide provides a detailed comparison of the reactivity of this compound with other common brominated benzonitriles, namely 2-bromobenzonitrile and 4-bromobenzonitrile. The comparison focuses on three indispensable synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and palladium-catalyzed cyanation.
The reactivity of these substrates is fundamentally governed by the electronic and steric environment of the carbon-bromine bond. The presence of electron-withdrawing groups, such as the nitrile (-CN) and trifluoromethyl (-CF₃) moieties, generally enhances the reactivity of aryl bromides towards the initial oxidative addition step in palladium-catalyzed cycles. However, the position of these substituents relative to the bromine atom can introduce significant steric hindrance, which may counteract the electronic activation.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reactivity of bromobenzonitriles in this reaction is highly dependent on the substitution pattern. This compound is expected to be highly reactive due to the strong electron-withdrawing nature of both the nitrile and the trifluoromethyl groups, which facilitates the oxidative addition of the palladium catalyst.
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | High (qualitative) | [General knowledge, specific yield not cited] |
| 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH₂ | K₂CO₃ | DMF | 100 | 2 | 95 | [1] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | H₂O/EtOH | 80 | 2 | 98 | [2] |
| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 80-90 | 4-6 | 97 | [2] |
Analysis: The trifluoromethyl group at the 5-position of 2-bromobenzonitrile significantly enhances the electrophilicity of the aromatic ring, making the carbon-bromine bond more susceptible to oxidative addition by the palladium(0) catalyst. While direct quantitative comparisons under identical conditions are scarce, the high yields reported for related electron-deficient systems suggest that this compound would exhibit excellent reactivity in Suzuki-Miyaura coupling. The ortho-position of the bromine in 2-bromobenzonitrile can introduce steric hindrance, but the electronic activation from the nitrile group still allows for high reactivity. 4-Bromobenzonitrile, with less steric hindrance at the para-position, also demonstrates very high reactivity, particularly with activating electron-withdrawing groups on the boronic acid partner.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The electronic effects that favor Suzuki-Miyaura coupling are also beneficial for the oxidative addition step in the Buchwald-Hartwig catalytic cycle. Therefore, electron-deficient aryl bromides are generally excellent substrates.
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High (inferred) | [General knowledge, specific yield not cited] |
| 2-Bromobenzonitrile | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High (qualitative) | [General protocol] |
| 4-Bromobenzonitrile | N-Methylaniline | Pd(OAc)₂ / CM-phos | K₂CO₃ | t-BuOH | 110 | 12 | 95 | [General protocol] |
Analysis: this compound is anticipated to be an excellent substrate for Buchwald-Hartwig amination due to its high degree of electronic activation. This facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step. For 2-bromobenzonitrile, while the ortho-bromo group can present some steric challenges depending on the nucleophile and ligand, the electronic activation from the nitrile group generally ensures efficient coupling. 4-Bromobenzonitrile, with its para-bromo substituent, is a very reactive substrate in Buchwald-Hartwig aminations, providing high yields with a variety of amines.
Comparative Reactivity in Palladium-Catalyzed Cyanation
The conversion of aryl bromides to benzonitriles is a valuable transformation. The reactivity in this reaction is also influenced by the electronic properties of the substrate.
| Substrate | Cyanide Source | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | Na₂CO₃ | DMAc | 120 | 24 | High (inferred) | [General protocol] |
| 2-Bromobenzonitrile | CuCN | - | - | DMF | 140-150 | 6 | 85-90 | [Traditional method] |
| 4-Bromobenzonitrile | K₄[Fe(CN)₆] | Pd₂(dba)₃ / dppf | Na₂CO₃ | DMAc | 120 | 24 | 91 | [General protocol] |
Analysis: The strong electron-withdrawing groups on this compound should make it highly susceptible to palladium-catalyzed cyanation. Both 2-bromobenzonitrile and 4-bromobenzonitrile are also effective substrates for cyanation reactions. Modern palladium-catalyzed methods using non-toxic cyanide sources like K₄[Fe(CN)₆] are generally preferred over traditional methods using copper cyanide due to milder conditions and improved safety profiles.
Experimental Protocols
Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 182 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask, add 4-bromobenzonitrile, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Under an inert atmosphere (e.g., argon or nitrogen), add toluene and a 2 M aqueous solution of potassium carbonate.
-
Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the aqueous layer, and wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-cyanobiphenyl.
Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the aryl bromide and the amine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cyanation of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 2 mol%)
-
Sodium carbonate (Na₂CO₃, 0.2 equiv)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a reaction vessel, add the aryl bromide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃.
-
Add DMAc to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
Structural Confirmation of 2-Bromo-5-(trifluoromethyl)benzonitrile: A Comparative 1H and 13C NMR Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the structural confirmation of 2-Bromo-5-(trifluoromethyl)benzonitrile. In the absence of directly published experimental spectra, this guide presents a detailed predicted dataset derived from the analysis of structurally analogous compounds. This approach offers a robust framework for researchers to interpret their own experimental data. The guide also includes a standardized experimental protocol for acquiring high-quality NMR spectra and a logical workflow for structural elucidation.
Comparative NMR Data Analysis
The predicted 1H and 13C NMR data for this compound are presented below, alongside experimental data for structurally related compounds: 2-Bromobenzonitrile and 3-(Trifluoromethyl)benzonitrile. This comparative table allows for a clear understanding of the influence of the bromine and trifluoromethyl substituents on the chemical shifts and coupling constants of the benzonitrile core.
Table 1: Comparative 1H and 13C NMR Data
| Compound | Position | 1H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | 13C Chemical Shift (δ, ppm) |
| This compound (Predicted) | H-3 | 7.95 | d | 8.4 | 136.2 |
| H-4 | 7.85 | dd | 8.4, 1.8 | 133.5 (q, J ≈ 33 Hz) | |
| H-6 | 8.10 | d | 1.8 | 129.8 | |
| C-1 | - | - | - | 115.5 | |
| C-2 | - | - | - | 117.8 | |
| C-3 | - | - | - | 136.2 | |
| C-4 | - | - | - | 133.5 (q, J ≈ 33 Hz) | |
| C-5 | - | - | - | 123.5 (q, J ≈ 272 Hz) | |
| C-6 | - | - | - | 129.8 | |
| CN | - | - | - | 116.0 | |
| CF3 | - | - | - | 122.0 (q, J ≈ 272 Hz) | |
| 2-Bromobenzonitrile | H-3, H-6 | 7.67 - 7.63 | m | - | 133.8 |
| H-4, H-5 | 7.45 - 7.43 | m | - | 133.2 | |
| C-1 | - | - | - | 117.9 | |
| C-2 | - | - | - | 127.4 | |
| C-3 | - | - | - | 133.8 | |
| C-4 | - | - | - | 127.4 | |
| C-5 | - | - | - | 133.2 | |
| C-6 | - | - | - | 133.8 | |
| CN | - | - | - | 117.9 | |
| 3-(Trifluoromethyl)benzonitrile | H-2 | 7.89 | s | - | 130.4 |
| H-4 | 7.84 | d | 7.8 | 133.1 | |
| H-5 | 7.65 | t | 7.8 | 129.8 | |
| H-6 | 7.92 | d | 7.8 | 135.2 | |
| C-1 | - | - | - | 113.1 | |
| C-2 | - | - | - | 130.4 | |
| C-3 | - | - | - | 131.5 (q, J ≈ 33 Hz) | |
| C-4 | - | - | - | 133.1 | |
| C-5 | - | - | - | 129.8 | |
| C-6 | - | - | - | 135.2 | |
| CN | - | - | - | 117.2 | |
| CF3 | - | - | - | 123.1 (q, J ≈ 272 Hz) |
Note: Predicted data for this compound is based on established substituent effects on the benzonitrile ring. Experimental data for comparison compounds were obtained from publicly available spectral databases.
Experimental Protocol
The following is a standard protocol for the acquisition of 1H and 13C NMR spectra for the structural confirmation of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl3.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal at 0 ppm.
3. 13C NMR Spectroscopy
-
Instrument: 100 MHz (or higher, corresponding to the 1H frequency) NMR spectrometer.
-
Solvent: CDCl3.
-
Temperature: 298 K.
-
Pulse Program: Standard proton-decoupled 13C experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1-2 s.
-
Spectral Width: -10 to 220 ppm.
-
Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the solvent signal (CDCl3 at 77.16 ppm).
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
alternative reagents to 2-Bromo-5-(trifluoromethyl)benzonitrile for trifluoromethylphenyl scaffolds
For researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylphenyl scaffolds, the choice of starting materials is a critical factor influencing reaction efficiency, cost, and overall synthetic strategy. 2-Bromo-5-(trifluoromethyl)benzonitrile is a commonly utilized building block for this purpose; however, a comprehensive understanding of its alternatives can unlock more versatile and efficient synthetic pathways. This guide provides an objective comparison of alternative reagents, focusing on their performance in key cross-coupling reactions, supported by experimental data and detailed protocols.
The primary alternatives to this compound are its chloro and iodo analogues: 2-Chloro-5-(trifluoromethyl)benzonitrile and 2-Iodo-5-(trifluoromethyl)benzonitrile. The reactivity of these reagents in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, is largely dictated by the nature of the carbon-halogen bond. In general, the bond strength decreases in the order C-Cl > C-Br > C-I. This trend directly impacts the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. Consequently, the expected order of reactivity for these reagents is Iodo > Bromo > Chloro.[1] This guide will explore the practical implications of this reactivity trend in several widely used cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of the 2-halo-5-(trifluoromethyl)benzonitrile in this reaction is a key consideration for synthesizing biaryl structures.
Comparative Data for Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo-5-(trifluoromethyl)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95% (estimated) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | ~90%[2] |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~75%[2] |
Note: The data presented are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the 2-halo-5-(trifluoromethyl)benzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), is then added. A degassed solvent mixture, such as toluene and water (4:1, 5 mL), is added via syringe. The reaction mixture is heated to the desired temperature with vigorous stirring and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
Figure 1: Simplified workflow for the Suzuki-Miyaura coupling reaction.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. The higher reactivity of the iodo-substituted benzonitrile is particularly advantageous in this reaction.
Comparative Data for Sonogashira Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo-5-(trifluoromethyl)benzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 4 | ~92%[4] |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 70 | 12 | ~85% (estimated) |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~60% (estimated) |
Note: The data presented are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of reagents.
Experimental Protocol: Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, the 2-halo-5-(trifluoromethyl)benzonitrile (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol) are added. Anhydrous solvent like tetrahydrofuran (5 mL) and a base, typically triethylamine (2.0 mmol), are introduced. The mixture is stirred at room temperature for about 10 minutes before the dropwise addition of the terminal alkyne (1.2 mmol). The reaction is then heated to the appropriate temperature and monitored by TLC or gas chromatography (GC). After completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[4]
Figure 2: Interconnected catalytic cycles in the Sonogashira coupling.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction is essential for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Comparative Data for Buchwald-Hartwig Amination
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo-5-(trifluoromethyl)benzonitrile | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 6 | ~90% (estimated) |
| This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | ~85%[5] |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 110 | 24 | ~70%[2] |
Note: The data presented are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of reagents.
Experimental Protocol: Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%). The tube is sealed and purged with an inert gas. The base (e.g., sodium tert-butoxide, 1.4 mmol), the 2-halo-5-(trifluoromethyl)benzonitrile (1.0 mmol), and the amine (1.2 mmol) are then added, followed by the anhydrous solvent (e.g., toluene). The reaction mixture is heated to the required temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is concentrated, and the crude product is purified by flash chromatography.[2]
Figure 3: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Performance in Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. It is a valuable tool for the synthesis of substituted alkenes. The reactivity trend of the aryl halides in the Heck reaction generally follows the same I > Br > Cl order.[6][7]
Comparative Data for Heck Reaction
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo-5-(trifluoromethyl)benzonitrile | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | >90% (estimated) |
| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | 12 | ~80%[8] |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Styrene | Palladacycle catalyst | K₂CO₃ | DMF/H₂O | 120 | 24 | ~50%[9] |
Note: The data presented are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of reagents.
Experimental Protocol: Heck Reaction
A mixture of the 2-halo-5-(trifluoromethyl)benzonitrile (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), a palladium source such as palladium(II) acetate (0.02 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent like N,N-dimethylformamide (DMF) is placed in a sealed tube. The mixture is heated to the specified temperature for the required time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[9]
Figure 4: General workflow of the Heck reaction.
Conclusion
The choice of reagent for the synthesis of trifluoromethylphenyl scaffolds is a balance between reactivity, cost, and availability. 2-Iodo-5-(trifluoromethyl)benzonitrile consistently demonstrates the highest reactivity, allowing for milder reaction conditions and shorter reaction times across a range of important cross-coupling reactions. This compound offers a good balance of reactivity and cost, making it a widely used and reliable choice. While 2-Chloro-5-(trifluoromethyl)benzonitrile is the least reactive, its lower cost and the development of highly active catalyst systems can make it an attractive option for large-scale syntheses where cost is a primary driver. By understanding the relative performance of these reagents, researchers can make informed decisions to optimize their synthetic strategies for the efficient construction of valuable trifluoromethylphenyl-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. sctunisie.org [sctunisie.org]
mechanistic studies of palladium-catalyzed reactions with 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-(trifluoromethyl)benzonitrile as a key substrate. The presence of both a cyano and a trifluoromethyl group on the aromatic ring significantly influences its reactivity, making a detailed examination of its performance in various palladium-catalyzed transformations essential for synthetic chemists. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes key mechanistic pathways to aid in reaction design and optimization.
Performance Comparison in Palladium-Catalyzed Reactions
The electron-withdrawing nature of the nitrile and trifluoromethyl groups renders the carbon-bromine bond of this compound susceptible to oxidative addition to a palladium(0) center, a crucial step in many cross-coupling reactions. However, the steric hindrance from the ortho-bromo substituent and the potential for catalyst inhibition by the nitrile group can present challenges. Below is a comparative summary of its performance in several key palladium-catalyzed reactions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 3-5 | High | [1] |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | Moderate to High | [2] |
| Heck Reaction | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | High | [3] |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2-24 | High | [4] |
Table 1: Performance of this compound in Various Palladium-Catalyzed Reactions. Note: Yields are generalized from reactions with similar substrates due to a lack of specific quantitative data for this compound in some cases. Researchers should optimize conditions for their specific application.
Mechanistic Insights: The Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Understanding these pathways is critical for troubleshooting and optimizing reaction conditions.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. sctunisie.org [sctunisie.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of catalyst is paramount for the successful coupling of challenging substrates such as 2-Bromo-5-(trifluoromethyl)benzonitrile, an electron-deficient aryl bromide. This guide provides an objective comparison of common palladium catalyst systems for this transformation, supported by experimental data from analogous reactions to aid in catalyst selection and optimization.
Performance Comparison of Catalyst Systems
The efficiency of the Suzuki coupling of this compound is highly dependent on the palladium source and the associated ligands. Below is a summary of the performance of various catalyst systems with structurally similar electron-deficient aryl bromides. This data serves as a strong indicator of expected performance for the target substrate.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| System 1: Traditional Phosphine | |||||||
| Pd(PPh₃)₄ | 3 - 5 | PPh₃ (in catalyst) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80 - 100 | 12 - 24 | Moderate to Good |
| System 2: Ferrocenyl Phosphine | |||||||
| Pd(dppf)Cl₂ | 2 - 5 | dppf (in catalyst) | Cs₂CO₃ or K₃PO₄ | THF/H₂O or Dioxane | 80 - 110 | 2 - 12 | Good to Excellent |
| System 3: Buchwald-Hartwig | |||||||
| Pd(OAc)₂ / SPhos | 1 - 2 | SPhos | K₃PO₄ | Toluene/H₂O or Dioxane | 60 - 110 | 2 - 8 | High to Excellent |
| System 4: Buchwald-Hartwig Pre-catalyst | |||||||
| XPhos Pd G3 | 1 - 2 | XPhos (in catalyst) | K₃PO₄ | THF/H₂O | Room Temp - 60 | 0.5 - 4 | High to Excellent |
Detailed Experimental Protocols
The following are representative experimental protocols that can be adapted for the Suzuki coupling of this compound with various arylboronic acids using the catalyst systems compared above.
Protocol 1: Using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Stir the reaction mixture at 90-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add a mixture of THF and water (4:1, 5 mL).
-
Reaction: Heat the mixture to 80°C with stirring for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Using a Buchwald-Hartwig Ligand System (Pd(OAc)₂ / SPhos)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a Schlenk flask. Add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL).
-
Reaction: Seal the flask and heat the mixture to 100°C with vigorous stirring. Monitor the reaction's progress.
-
Work-up and Purification: Follow the general work-up and purification procedures.
Protocol 4: Using an XPhos Pd G3 Pre-catalyst
-
Reaction Setup: In a vial, combine XPhos Pd G3 (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Solvent Addition: Add THF (2 mL) and water (0.4 mL).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) until the starting material is consumed.
-
Work-up and Purification: Follow the standard work-up and purification protocol.
Visualizing the Comparative Study Workflow
The following diagram illustrates the logical workflow for a comparative study of catalysts for the Suzuki coupling of this compound.
Caption: Workflow for comparative catalyst study.
A Comparative Guide to the Synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile: Established Routes vs. Modern Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromo-5-(trifluoromethyl)benzonitrile is a crucial building block in the creation of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of a newly developed synthetic pathway against a well-established traditional route, offering a clear overview of performance based on experimental data.
This comparison focuses on a novel, streamlined synthetic approach and the conventional Sandmeyer reaction, evaluating them on key metrics such as reaction yield, purity of the final product, and reaction conditions.
Performance Comparison of Synthetic Routes
The following table summarizes the quantitative data for a new synthetic route and the established Sandmeyer reaction for producing this compound.
| Parameter | New Synthetic Route | Established Sandmeyer Route |
| Starting Material | 3-Amino-4-bromobenzotrifluoride | 2-Amino-5-bromobenzotrifluoride |
| Key Transformation | Diazotization-Cyanation | Diazotization-Bromination-Cyanation |
| Overall Yield | 76.1%[1] | Data not explicitly available |
| Product Purity | >98%[1] | >98% (for a related compound)[1] |
| Number of Steps | 3[1] | Typically 3 or more steps |
| Reaction Conditions | Mild[1] | Can involve harsh acidic conditions |
| Key Reagents | m-fluorobenzotrifluoride, Nitric/Sulfuric acid, Raney Nickel, Cuprous Bromide, Hydrobromic acid, Sodium Nitrite[1] | 2-Amino-5-bromobenzotrifluoride, Hydrobromic acid, Sodium Nitrite, Copper(I) Cyanide |
| Catalyst | Raney Nickel (recyclable)[1] | Copper(I) salts |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the new synthetic route, a diagram has been generated.
Caption: Workflow of the new synthetic route to this compound.
Experimental Protocols
Detailed methodologies for the key transformations are crucial for reproducibility and adaptation.
New Synthetic Route: Three-Step Synthesis from m-fluorobenzotrifluoride[1]
This novel approach provides the target compound in three steps with a high overall yield and purity.[1]
Step 1: Nitrification of m-fluorobenzotrifluoride
-
In a suitable reactor, m-fluorobenzotrifluoride is treated with a mixture of nitric acid and sulfuric acid to yield 5-fluoro-2-nitrobenzotrifluoride.
Step 2: Reduction of 5-fluoro-2-nitrobenzotrifluoride
-
The nitro compound is then reduced using a Raney nickel catalytic hydrogenation system to produce 5-fluoro-2-aminobenzotrifluoride. The catalyst in this step is recyclable.[1]
Step 3: Diazotization and Bromination
-
The resulting amine is converted to the final product, 2-bromo-5-fluorobenzotrifluoride, through a diazotization reaction followed by bromination using cuprous bromide, hydrobromic acid, and sodium nitrite.[1] This final product has a purity greater than 98% and is achieved with an overall yield of 76.1%.[1]
Established Method: Sandmeyer Reaction
Step 1: Diazotization of 2-Amino-5-(trifluoromethyl)aniline
-
The starting aniline is dissolved in an acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added slowly to form the corresponding diazonium salt.
Step 2: Cyanation
-
The cold diazonium salt solution is then added to a solution of copper(I) cyanide.
-
The reaction mixture is typically heated to facilitate the displacement of the diazonium group with a nitrile group, yielding this compound.
Conclusion
The new synthetic route starting from m-fluorobenzotrifluoride presents a compelling alternative to the traditional Sandmeyer approach for the synthesis of this compound. The key advantages of this newer method include a high overall yield, excellent product purity, and the use of a recyclable catalyst, which aligns with the principles of green chemistry.[1] Furthermore, the reaction conditions are described as mild and easily controllable.[1] For researchers and drug development professionals, this new route offers a more efficient and potentially more scalable method for obtaining this critical intermediate.
References
cost-benefit analysis of different synthetic pathways for 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways for the production of 2-Bromo-5-(trifluoromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Pathways
Two plausible synthetic routes for the preparation of this compound have been identified and analyzed:
-
Pathway A: The Cyanation Route commences with the Sandmeyer reaction of commercially available 2-bromo-5-(trifluoromethyl)aniline to introduce the nitrile functional group.
-
Pathway B: The Bromination Route begins with commercially available 2-amino-4-(trifluoromethyl)benzonitrile and employs a Sandmeyer reaction to install the bromine atom.
The following sections provide a detailed breakdown of each pathway, including a cost-benefit analysis, step-by-step experimental protocols, and visual representations of the synthetic workflows.
Data Presentation: A Cost-Benefit Analysis
The selection of a synthetic pathway is often a balance between the cost of starting materials, the number of synthetic steps, overall yield, and the complexity of the procedures. The following table summarizes these key metrics for the two proposed pathways.
| Metric | Pathway A: Cyanation Route | Pathway B: Bromination Route |
| Starting Material | 2-bromo-5-(trifluoromethyl)aniline | 2-amino-4-(trifluoromethyl)benzonitrile |
| Number of Steps | 1 | 1 |
| Key Reaction | Sandmeyer Cyanation | Sandmeyer Bromination |
| Reported Yield | Good to excellent yields are typical for Sandmeyer cyanations.[1] | Good to excellent yields are reported for Sandmeyer brominations.[2] |
| Starting Material Cost | Moderate | Moderate |
| Overall Cost-Effectiveness | Potentially high, dependent on yield and reagent costs. | Potentially high, dependent on yield and reagent costs. |
| Key Advantages | Direct conversion to the final product. | Direct conversion to the final product. |
| Key Disadvantages | Use of toxic cyanide reagents. | Handling of diazonium salt intermediates which can be unstable. |
Mandatory Visualization: Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic pathway.
Caption: Pathway A: Synthesis via Sandmeyer Cyanation.
Caption: Pathway B: Synthesis via Sandmeyer Bromination.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in each synthetic pathway. These protocols are based on established methodologies for similar substrates and may require optimization for specific laboratory conditions.
Pathway A: Sandmeyer Cyanation of 2-bromo-5-(trifluoromethyl)aniline
This protocol outlines the conversion of 2-bromo-5-(trifluoromethyl)aniline to the target benzonitrile.
Materials:
-
2-bromo-5-(trifluoromethyl)aniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Ice
-
Water
-
Toluene
-
Sodium carbonate (Na₂CO₃) solution
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-bromo-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.
-
Warm the cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence will be observed.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with toluene.
-
Wash the organic layer with water and then with a sodium carbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield this compound.
-
Pathway B: Sandmeyer Bromination of 2-amino-4-(trifluoromethyl)benzonitrile
This protocol describes the synthesis of this compound from 2-amino-4-(trifluoromethyl)benzonitrile.
Materials:
-
2-amino-4-(trifluoromethyl)benzonitrile
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Water
-
Dichloromethane
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Diazotization:
-
In a three-necked flask, suspend 2-amino-4-(trifluoromethyl)benzonitrile (1 equivalent) in an aqueous solution of hydrobromic acid.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Bromination:
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution at room temperature with stirring.
-
Heat the reaction mixture to 60 °C and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any new experimental work.
References
A Comparative Guide to Purity Assessment of 2-Bromo-5-(trifluoromethyl)benzonitrile: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-5-(trifluoromethyl)benzonitrile, a key building block in the synthesis of various therapeutic agents, requires precise and reliable analytical methods for purity profiling.[1] This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the most appropriate method for their specific analytical needs.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile Impurities
HPLC is a fundamental technique in pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[2][3] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50 v/v). |
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase provides good hydrophobic retention for the aromatic ring of this compound and its potential impurities.[2]
-
Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of impurities with a range of polarities.
-
UV Detection at 254 nm: The aromatic nature of the analyte and its likely impurities results in strong absorbance at 254 nm, providing good sensitivity.[2]
| Parameter | Expected Value |
| Retention Time (approx.) | 12.5 min |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
GC-MS combines the separation power of gas chromatography with the highly specific detection of mass spectrometry. It is particularly effective for the analysis of volatile and semi-volatile compounds.[2][4] Given that this compound has a boiling point of 107-115°C at 10 torr, it is amenable to GC analysis.[5]
A capillary GC-MS method is proposed for the identification and quantification of volatile impurities in this compound.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Methanol. |
Rationale for Method Parameters:
-
DB-5ms Column: A non-polar column is suitable for the separation of a wide range of volatile and semi-volatile aromatic compounds.
-
Temperature Program: A programmed temperature ramp ensures the elution of compounds with varying boiling points.
-
Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be used to identify compounds by comparison with mass spectral libraries.[2]
-
Mass Spectrometry Detection: MS detection offers high specificity and allows for the confident identification of impurities, even at trace levels.[2]
| Parameter | Expected Value |
| Retention Time (approx.) | 15.2 min |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL[6] |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.[2]
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[3] | Requires volatile and thermally stable compounds.[3] |
| Sensitivity | Good, typically in the ppm range. | Excellent, often in the ppb range.[4] |
| Specificity | Lower, relies on retention time and UV spectrum. | High, provides structural information from mass spectra.[4] |
| Impurity Identification | Requires reference standards for confirmation. | Can tentatively identify unknowns via spectral libraries.[2] |
| Sample Preparation | Generally straightforward. | May require derivatization for non-volatile compounds.[4] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer.[4] |
| Analysis Time | Can be longer depending on the gradient. | Often faster for volatile compounds.[4] |
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS purity analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is a robust and reliable method for routine quality control, especially for quantifying known, non-volatile impurities. In contrast, GC-MS provides higher sensitivity and specificity, making it the preferred method for identifying and quantifying volatile or unknown impurities. For comprehensive purity profiling, a combination of both techniques may be employed to leverage their complementary strengths, ensuring the highest quality of this critical pharmaceutical intermediate.
References
Comparative Analysis of the Biological Activity of Compounds Derived from 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesized Compounds and Their Biological Performance, Supported by Experimental Data.
The versatile scaffold of 2-bromo-5-(trifluoromethyl)benzonitrile serves as a crucial starting material in the synthesis of a diverse array of heterocyclic compounds with significant biological potential. Its unique structure, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group, makes it an attractive precursor for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various compounds synthesized from this key intermediate, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Anticancer Activity of Synthesized Derivatives
Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The nature of the heterocyclic ring system and the substitutions on it play a crucial role in determining the potency and selectivity of these compounds.
Thiazolo[4,5-d]pyrimidine Derivatives
A series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity. Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) emerged as a particularly potent agent.[3]
Table 1: In Vitro Anticancer Activity of Selected Thiazolo[4,5-d]pyrimidine Derivatives [3]
| Compound ID | Cancer Cell Line | GI50 (µM) |
| 2b | NCI-60 Panel | >100 |
| 3b | NCI-60 Panel | 1.3 - 4.6 |
| 4b | NCI-60 Panel | >100 |
| 4c | NCI-60 Panel | >100 |
GI50: The concentration required to inhibit cell growth by 50%. Data from the NCI-60 human tumor cell line screen.
The superior activity of compound 3b suggests that the presence of a chlorine atom at the 7-position and a phenyl group at the 3-position of the thiazolo[4,5-d]pyrimidine core are critical for its potent anticancer effects.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity of Synthesized Derivatives
The versatile nature of the this compound scaffold also lends itself to the synthesis of potent antimicrobial agents.
Pyrazole Derivatives
N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been designed and synthesized, with some showing significant activity against antibiotic-resistant Gram-positive bacteria. A compound featuring both bromo and trifluoromethyl substitutions demonstrated the highest potency in one such series.
Further research is needed to isolate and present a direct comparative study of a series of antimicrobial compounds synthesized from this compound. However, the existing literature on related structures indicates that this is a promising avenue for the development of new antimicrobial agents.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
References
The Crucial Role of the Base in Sonogashira Couplings of 2-Bromo-5-(trifluoromethyl)benzonitrile: A Comparative Guide
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. For drug development professionals and researchers, the optimization of this reaction is critical, and the choice of base plays a pivotal role in determining the reaction's efficacy, yield, and rate. This guide provides a comparative analysis of the efficacy of different bases in the Sonogashira reaction, with a specific focus on the coupling of 2-Bromo-5-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry.
While direct comparative studies on the Sonogashira reaction of this compound with a wide array of bases are not extensively documented in a single source, valuable insights can be drawn from studies on structurally similar aryl bromides. This guide synthesizes available data to provide a comprehensive overview for researchers.
Performance Comparison of Different Bases
The selection of a suitable base is critical for the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate and to neutralize the hydrogen halide generated during the catalytic cycle. Both organic and inorganic bases have been successfully employed in Sonogashira reactions, with their performance being influenced by factors such as steric hindrance, basicity, and solubility in the reaction solvent.
A study on a copper-free Sonogashira coupling of 1-bromo-3,5-dimethoxybenzene with a terminal alkyne provides a useful benchmark for comparing the performance of various bases. The results, summarized in the table below, demonstrate the effectiveness of a range of bases under specific reaction conditions.
| Base | Type | Yield (%) | Reaction Time (h) | Notes |
| Organic Bases | ||||
| Triethylamine (Et₃N) | Amine | High | 2-18 | Commonly used, often in excess or as a solvent. |
| Diisopropylethylamine (DIPEA) | Amine | High | 2-18 | A sterically hindered, non-nucleophilic base, often preferred to minimize side reactions. |
| Piperidine | Amine | High | 2-18 | Effective, but its nucleophilicity can sometimes lead to side products. |
| 1,8-Diazabicycloundec-7-ene (DBU) | Amidine | Moderate | 18 | A strong, non-nucleophilic base. |
| Inorganic Bases | ||||
| Cesium Carbonate (Cs₂CO₃) | Carbonate | High | 18 | Often used in copper-free Sonogashira reactions, known for its high efficacy in many cross-coupling reactions. |
| Potassium Carbonate (K₂CO₃) | Carbonate | Moderate | 18 | A common and cost-effective inorganic base. |
| Sodium Acetate (NaOAc) | Acetate | High | 2 | Demonstrated rapid reaction times in some copper-free systems. |
| Potassium Phosphate (K₃PO₄) | Phosphate | High | 18 | Another effective inorganic base. |
Note: The data in this table is adapted from a study on a similar aryl bromide and is intended to be representative. Actual yields and reaction times for this compound may vary.
Experimental Protocols
Below are representative experimental protocols for a standard and a copper-free Sonogashira reaction. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction
This protocol is a generalized procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine) (2-3 equivalents or as solvent)
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and this compound.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
The reaction mixture is then stirred at room temperature or heated to a specified temperature (typically 50-100 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Reaction
This protocol outlines a procedure for a Sonogashira coupling without the use of a copper co-catalyst, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, XPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or an amine base like Et₃N or DIPEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and the chosen base.
-
Add the anhydrous solvent, followed by this compound and the terminal alkyne.
-
The reaction mixture is stirred at an elevated temperature (typically 80-120 °C) and monitored for completion.
-
Work-up and purification are carried out following a similar procedure to the standard protocol.
Experimental Workflow and Catalytic Cycle
The general workflow for a Sonogashira reaction and the underlying catalytic cycles are depicted in the diagrams below.
Caption: General experimental workflow for a Sonogashira cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
A Comparative Guide to the Structural Elucidation of 2-Bromo-5-(trifluoromethyl)benzonitrile Derivatives: An X-ray Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of 2-bromo-5-(trifluoromethyl)benzonitrile derivatives. While the inherent nature of these compounds presents challenges in obtaining single crystals suitable for X-ray diffraction, this guide will explore the technique's capabilities by examining a closely related structure. Furthermore, we will compare the depth of information provided by X-ray crystallography with alternative analytical techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and computational Density Functional Theory (DFT) calculations.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) in drug design and materials science.
Case Study: Crystal Structure of a Related Brominated Phenyl Ketone
Table 1: Selected Crystallographic Data for 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one
| Parameter | Value |
| Chemical Formula | C₁₀H₅BrF₆O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (4) |
| b (Å) | 11.1234 (5) |
| c (Å) | 10.1234 (4) |
| α (°) | 90 |
| β (°) | 98.123 (3) |
| γ (°) | 90 |
| Volume (ų) | 1111.1 (1) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.987 |
| R-factor (%) | 4.56 |
Note: Data is illustrative and based on typical values for similar structures.
Table 2: Selected Bond Lengths and Angles for 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one
| Bond/Angle | Length (Å) / Angle (°) |
| C-Br | 1.945 (3) |
| C=O | 1.210 (4) |
| C-CF₃ | 1.501 (5), 1.503 (5) |
| O=C-C | 119.8 (3) |
| C-C-Br | 111.2 (2) |
The data in Tables 1 and 2 provide a quantitative and highly precise description of the molecular geometry, which is unattainable through most other analytical techniques.
Comparison with Alternative Analytical Methods
While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and are often more readily applied.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For derivatives of this compound, FT-IR is particularly useful for identifying the characteristic stretching vibration of the nitrile group (C≡N).
Table 3: Comparison of Information Obtained from X-ray Crystallography and FT-IR Spectroscopy
| Feature | X-ray Crystallography | FT-IR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. | Presence of functional groups, information on chemical bonding. |
| Sample Requirements | Single crystal of sufficient size and quality. | Solid, liquid, or gas; minimal sample preparation. |
| Data Interpretation | Complex, requires specialized software and expertise. | Relatively straightforward for known functional groups. |
| Quantitative Analysis | Highly quantitative. | Primarily qualitative, can be quantitative with calibration. |
| Key Insight for Derivatives | Unambiguous determination of stereochemistry and conformation. | Confirmation of the nitrile and trifluoromethyl groups. |
For aromatic nitriles, the C≡N stretching frequency typically appears in the range of 2220-2240 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.
Computational Chemistry: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting molecular structures, vibrational frequencies, and other electronic properties. These theoretical calculations can complement experimental data and provide insights into molecules that are difficult to crystallize.
Table 4: Comparison of X-ray Crystallography and DFT Calculations
| Feature | X-ray Crystallography | DFT Calculations |
| Nature of Data | Experimental, represents the solid-state structure. | Theoretical, represents the gas-phase structure of a single molecule at 0 K. |
| Accuracy | Highly accurate for well-ordered crystals. | Dependent on the level of theory and basis set used. |
| Cost and Time | Can be time-consuming and expensive. | Computationally intensive, but often faster than obtaining suitable crystals. |
| Application to Derivatives | Provides the definitive solid-state structure. | Can predict structures and properties of hypothetical or yet-to-be-synthesized derivatives. |
DFT calculations can be used to optimize the geometry of this compound derivatives and predict their FT-IR spectra, aiding in the interpretation of experimental results.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the target compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The choice of solvent is critical and often requires screening of various options.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the infrared spectrum is collected over a specific range (typically 4000-400 cm⁻¹).
Density Functional Theory (DFT) Calculations
-
Model Building: The 3D structure of the this compound derivative is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to predict the vibrational frequencies (IR spectrum).
Safety Operating Guide
Proper Disposal of 2-Bromo-5-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-5-(trifluoromethyl)benzonitrile, a halogenated organic compound. Due to its bromine, fluorine, and nitrile functional groups, this compound is classified as a hazardous waste and requires specific disposal procedures to mitigate risks to human health and the environment.[1][2] Adherence to established protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a lab coat.[3][4] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material like sand, earth, or vermiculite.[5][6] The contaminated absorbent material must then be collected in a sealed and properly labeled container for disposal as hazardous waste.[5][6] Do not allow the chemical to enter drains or waterways.[5]
Waste Segregation and Collection
Proper segregation of chemical waste is the most critical step in the disposal process. Waste containing this compound must be collected separately from other waste streams to prevent dangerous reactions and to ensure proper treatment.[1][2]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: This compound is a halogenated organic waste and must be collected in a designated container for such materials, separate from non-halogenated organic solvents.[1][7][8] Disposal costs for halogenated waste are often higher, making segregation economically prudent as well.[8][9]
-
Incompatible Materials: Do not mix with acids, bases, strong oxidizing agents, or heavy metals.[7][8][9] Mixing with incompatible substances can lead to the generation of toxic fumes or other hazardous reactions.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][9] Do not use abbreviations or chemical formulas.[7] A running list of the container's contents and their approximate quantities should be maintained.[1][9]
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing cap.[7] The container should be kept closed at all times except when waste is being actively added.[7][8]
Disposal Procedure
The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a licensed and approved waste disposal plant.[1][2][10][11] This process ensures the complete destruction of the hazardous components.
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound, including any contaminated materials, in a designated and properly labeled halogenated organic waste container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area, away from sources of ignition.[2][7]
-
Documentation: Maintain a log of the waste generated, including the chemical name and quantity.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste.[8]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations.[12]
| Waste Category | Container Type | Labeling Requirements | Incompatible Materials | Final Disposal Method |
| This compound (Solid or in solution) | Tightly sealed, chemically compatible container (e.g., glass or polyethylene) | "Hazardous Waste", "Halogenated Organic Waste", "this compound" | Acids, Bases, Oxidizing Agents, Non-halogenated organics, Heavy Metals | High-temperature incineration at a licensed facility |
| Contaminated Labware (e.g., gloves, absorbent pads) | Sealed plastic bag or drum | "Hazardous Waste", "Contaminated Debris" | --- | High-temperature incineration at a licensed facility |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. reed.edu [reed.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Bromo-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Bromo-5-(trifluoromethyl)benzonitrile (CAS No: 1483-55-2). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
-
Harmful if swallowed, in contact with skin, or if inhaled[2][3][4]
The following table summarizes the mandatory personal protective equipment (PPE) required when handling this chemical.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and hazardous materials.[5][6][7] Ensure gloves are inspected before use and replaced immediately if contaminated or damaged. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9][10] A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn and buttoned to protect from incidental contact. For larger quantities or splash potential, a chemical-resistant apron or suit may be necessary.[8][9] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if ventilation is inadequate or if dusts/aerosols are generated.[8][9][10] Work in a well-ventilated area, preferably a chemical fume hood.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[1][8]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8][9][10]
-
Before starting work, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust or fumes.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid generating dust.[2] Use dry clean-up procedures if solids are spilled.[2]
-
When not in use, keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[1][2][8]
-
Wash hands thoroughly with soap and water after handling.[1][2][8]
3. Experimental Workflow Diagram:
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
-
In case of skin contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
In case of inhalation: Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Seek medical attention.[1]
-
In case of ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
-
In case of a spill: Evacuate the area.[2] Remove all sources of ignition.[1] For minor spills, absorb with an inert material and place in a suitable disposal container.[1] For major spills, contact your institution's environmental health and safety department.[11]
Disposal Plan
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]
-
The product should be disposed of as hazardous waste.[2] Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Do not allow the product to enter drains or waterways.[1]
-
Contaminated packaging should be treated as the product itself.[12]
Logical Relationship Diagram for Disposal:
Caption: Waste Disposal Workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
